Myristoyl tetrapeptide Ala-Ala-Pro-Val
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H54N4O6 |
|---|---|
分子量 |
566.8 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2S)-1-[(2S)-2-[[(2S)-2-(tetradecanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C30H54N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-19-25(35)31-22(4)27(36)32-23(5)29(38)34-20-17-18-24(34)28(37)33-26(21(2)3)30(39)40/h21-24,26H,6-20H2,1-5H3,(H,31,35)(H,32,36)(H,33,37)(H,39,40)/t22-,23-,24-,26-/m0/s1 |
InChI 键 |
VPVFIAYGOLELSS-IGRGDXOOSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Myristoyl Tetrapeptide Ala-Ala-Pro-Val: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl tetrapeptide Ala-Ala-Pro-Val (also referred to as mAAPV) is a synthetic, lipid-modified peptide that has demonstrated significant activity in modulating the extracellular matrix (ECM). This document provides an in-depth technical overview of its core mechanism of action, focusing on its dual effects of stimulating collagen synthesis and downregulating key matrix metalloproteinases (MMPs). The primary signaling pathway implicated is the Transforming Growth Factor-β (TGF-β)/SMAD cascade. This guide summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and provides visual diagrams of the key molecular pathways and experimental workflows.
Core Mechanism of Action: Dual Regulation of the Extracellular Matrix
This compound's primary mechanism of action is the regulation of ECM homeostasis in dermal fibroblasts. It exerts a dual influence by simultaneously increasing the synthesis of key structural proteins while decreasing the expression of the enzymes responsible for their degradation.
Stimulation of Extracellular Matrix Protein Expression
In studies utilizing Hs68 human fibroblast cells, this compound has been shown to induce the expression of Type I collagen in a concentration-dependent manner.[1] This anabolic effect is critical for maintaining the structural integrity and youthful appearance of the skin. Furthermore, cDNA microarray analysis has revealed that the peptide upregulates the expression of several collagen genes.[1]
Inhibition of Matrix Metalloproteinase (MMP) Expression
Concurrently, the peptide suppresses the expression of MMPs, enzymes that degrade collagen and other ECM components.[1] Specifically, it has been shown to decrease the expression of MMP-1 and MMP-3, which are major contributors to the breakdown of the dermal matrix, a hallmark of skin aging.[1] It is important to note that this effect is on the gene expression of MMPs, rather than direct enzymatic inhibition.
Signaling Pathway: Activation of the TGF-β/SMAD Cascade
The regulatory effects of this compound on ECM components are mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway is a central regulator of ECM synthesis in fibroblasts. The peptide's mechanism involves the activation of SMAD proteins, which are key downstream effectors of the TGF-β receptors.[1] Specifically, this compound directly activates SMAD2 and promotes the binding of SMAD3 to DNA, leading to the observed changes in gene expression for both collagens and MMPs.[1]
References
Myristoyl Tetrapeptide Ala-Ala-Pro-Val: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and drug development for its role in promoting extracellular matrix (ECM) integrity. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this tetrapeptide. It details the scientific evidence for its ability to stimulate collagen synthesis and inhibit matrix metalloproteinases (MMPs), key processes in maintaining skin structure and function. This document consolidates quantitative data, experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field.
Discovery and Rationale
The tetrapeptide sequence Alanine-Alanine-Proline-Valine (Ala-Ala-Pro-Val) was initially identified as a potent inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the degradation of various ECM proteins, including elastin, and plays a role in chronic inflammatory skin conditions. The inhibitory action of this specific peptide sequence on HNE provided the foundational rationale for its exploration as a modulator of ECM homeostasis.
Further development led to the N-terminal myristoylation of the Ala-Ala-Pro-Val peptide. The addition of the myristoyl group, a 14-carbon saturated fatty acid, enhances the lipophilicity of the peptide. This modification is designed to improve its penetration through the stratum corneum, the outermost layer of the skin, thereby increasing its bioavailability to target cells within the dermis, such as fibroblasts.[2][3]
Chemical Synthesis
The synthesis of Myristoyl-Ala-Ala-Pro-Val is typically achieved through solid-phase peptide synthesis (SPPS), followed by N-terminal myristoylation.
Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Pro-Val
SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis of Ala-Ala-Pro-Val
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
First Amino Acid Coupling (Valine):
-
Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of Fmoc-Val-OH using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
-
-
Subsequent Amino Acid Couplings (Proline, Alanine, Alanine): Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH, Fmoc-Ala-OH, and another Fmoc-Ala-OH.
-
Cleavage from Resin: Once the tetrapeptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Ala-Ala-Pro-Val peptide using mass spectrometry and analytical HPLC.
N-Terminal Myristoylation
The purified tetrapeptide is then myristoylated at its N-terminus.
Experimental Protocol: Myristoylation of Ala-Ala-Pro-Val
-
Dissolution: Dissolve the purified Ala-Ala-Pro-Val peptide in a suitable aprotic solvent such as DMF.
-
Acylation: Add myristoyl chloride to the peptide solution in the presence of a non-nucleophilic base (e.g., DIEA) to neutralize the generated hydrochloric acid. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting peptide is consumed.
-
Purification: Purify the resulting Myristoyl-Ala-Ala-Pro-Val by RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilization and Characterization: Lyophilize the purified lipopeptide to obtain a stable powder and confirm its identity and purity using mass spectrometry and analytical HPLC.
Mechanism of Action
This compound exerts its biological effects primarily by stimulating the synthesis of ECM components and inhibiting their degradation. The key signaling pathway involved is the Transforming Growth Factor-beta (TGF-β) pathway.
Stimulation of Extracellular Matrix Protein Synthesis
The peptide has been shown to upregulate the expression of several types of collagen, which are crucial for the skin's structural integrity.
Signaling Pathway: TGF-β/SMAD Pathway Activation
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoyl-based transport of peptides into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Tetrapeptide Ala-Ala-Pro-Val: A Deep Dive into its Structure-Activity Relationship for Extracellular Matrix Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Myristoyl Tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and drug development for its potential to modulate the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the structure-activity relationship of this peptide, detailing its mechanism of action, summarizing key experimental findings, and providing detailed protocols for its evaluation. The myristoyl moiety, a 14-carbon saturated fatty acid, enhances the peptide's bioavailability and skin penetration, allowing the Ala-Ala-Pro-Val tetrapeptide to exert its biological effects on dermal fibroblasts.
I. Mechanism of Action: Upregulation of ECM Synthesis and Inhibition of Degradation
This compound primarily functions by stimulating the synthesis of crucial extracellular matrix proteins while simultaneously inhibiting the enzymes responsible for their degradation. This dual action makes it a potent agent for skin rejuvenation and tissue repair.
Stimulation of Extracellular Matrix Protein Expression
The peptide sequence Ala-Ala-Pro-Val has been shown to mimic the action of Transforming Growth Factor-β (TGF-β), a key cytokine that regulates the expression of ECM components.[1] By activating the TGF-β signaling pathway, this compound upregulates the gene expression of various types of collagen and other essential ECM proteins.
A study on human fibroblast cells (Hs68) demonstrated that treatment with this compound (referred to as mAAPV) led to a significant increase in the expression of several collagen genes, including COL1A1, COL1A2, COL3A1, COL5A1, and COL6A3.[1] This indicates a broad-spectrum effect on the synthesis of the primary structural components of the dermal matrix.
Inhibition of Matrix Metalloproteinases (MMPs)
In addition to promoting ECM synthesis, this compound also plays a crucial role in preventing its breakdown. The same in vitro study showed that the peptide downregulates the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM proteins.[1] Specifically, the expression of MMP1 and MMP3, two key collagenases, was decreased in the presence of the peptide.[1] This inhibitory effect is further supported by the upregulation of Tissue Inhibitor of Metalloproteinases (TIMPs), such as TIMP1 and TIMP3, which are the natural inhibitors of MMPs.[1]
II. Signaling Pathway: The TGF-β/SMAD Cascade
The biological activity of this compound is mediated through the canonical TGF-β/SMAD signaling pathway. This pathway is a central regulator of cellular processes, including growth, differentiation, and ECM homeostasis.
Upon binding to the TGF-β receptor complex on the surface of fibroblasts, the peptide initiates a phosphorylation cascade. This leads to the activation of the downstream signaling molecules, SMAD2 and SMAD3.[1] Activated SMAD2 and SMAD3 then form a complex with SMAD4, which translocates to the nucleus. Inside the nucleus, this SMAD complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to modulate their expression.[1] This results in the increased transcription of collagen and other ECM protein genes and the decreased transcription of MMP genes.
III. Quantitative Data Summary
| Gene Target Category | Specific Genes Affected | Observed Effect | Reference |
| Extracellular Matrix Proteins | COL1A1, COL1A2, COL3A1, COL5A1, COL6A3 | Upregulation | [1] |
| Matrix Metalloproteinases | MMP1, MMP3 | Downregulation | [1] |
| Tissue Inhibitors of MMPs | TIMP1, TIMP3 | Upregulation | [1] |
IV. Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the structure-activity relationship of this compound.
Synthesis of this compound
Objective: To synthesize the lipopeptide Myristoyl-Ala-Ala-Pro-Val.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.
-
Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Valine) is first coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Sequential Coupling: The subsequent amino acids (Proline, Alanine (B10760859), Alanine) are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Myristoylation: After the final alanine is coupled and deprotected, myristic acid is coupled to the N-terminus of the tetrapeptide.
-
Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
In Vitro Fibroblast Culture and Treatment
Objective: To culture human dermal fibroblasts and treat them with this compound to assess its biological activity.
Methodology:
-
Cell Culture: Human dermal fibroblasts (e.g., Hs68 or primary cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for cell viability assays) at a suitable density and allowed to adhere overnight.
-
Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in serum-free DMEM.
-
Treatment: The culture medium is replaced with the serum-free medium containing different concentrations of the peptide or a vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24-48 hours).
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the changes in the expression of ECM and MMP-related genes in fibroblasts treated with the peptide.
Methodology:
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
RT-qPCR: The relative expression levels of target genes (e.g., COL1A1, MMP1) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
V. Conclusion
The structure-activity relationship of this compound is centered on its ability to mimic the effects of TGF-β, leading to a favorable modulation of the extracellular matrix. The myristoyl group facilitates its delivery to the target cells, where the tetrapeptide sequence activates the SMAD signaling pathway. This results in a dual benefit of increased collagen synthesis and decreased MMP-mediated degradation. The collective evidence from in vitro studies strongly supports its potential as an active ingredient in formulations aimed at skin rejuvenation and repair. Further research to elucidate its precise binding kinetics and to obtain quantitative efficacy data (IC50/EC50) will be invaluable for its continued development and application in therapeutic and cosmetic contexts.
References
In Vitro Effects of Myristoyl Tetrapeptide Ala-Ala-Pro-Val on Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl tetrapeptide Ala-Ala-Pro-Val (mAAPV) is a synthetic lipopeptide that has demonstrated significant potential in modulating the extracellular matrix (ECM) of the skin. This technical guide provides an in-depth analysis of the in vitro effects of mAAPV on dermal fibroblasts, focusing on its dual action of stimulating ECM protein expression and inhibiting matrix metalloproteinases (MMPs). Through the activation of the TGF-β/SMAD signaling pathway, mAAPV promotes collagen synthesis while concurrently reducing the expression of degradative enzymes like MMP-1 and MMP-3. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows to support further research and development in the field of dermatology and cosmetic science.
Introduction
The structural integrity and youthful appearance of the skin are largely dependent on the composition and organization of the extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352) fibers. Dermal fibroblasts are the key cell type responsible for the synthesis and remodeling of the ECM. With aging and exposure to environmental stressors, the balance between ECM synthesis and degradation is disrupted, leading to a net loss of structural proteins and the visible signs of aging.
This compound is a lipophilic peptide designed to enhance skin penetration and bioavailability. The tetrapeptide sequence Ala-Ala-Pro-Val is a known inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory skin conditions and ECM degradation. The addition of a myristoyl group, a C14 fatty acid, enhances its affinity for the lipid bilayers of skin cells, thereby increasing its efficacy. In vitro studies have revealed that mAAPV's primary mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.
Quantitative Data on the In Vitro Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on human dermal fibroblasts (Hs68 cell line).
Table 1: Inhibition of Matrix Metalloproteinase (MMP) Expression in Human Dermal Fibroblasts
| Biomarker | Peptide Concentration | Incubation Time | Result | Reference |
| MMP-1 Protein | 0.04 µM | 48 hours | 22% inhibition (expression reduced to 78% ± 11.2% of control) | [1] |
| MMP-1 Protein | 0.2 µM | 48 hours | 30% inhibition (expression reduced to 70% ± 7.7% of control) | [1] |
| MMP-1 Gene | 0.04 µM, 0.2 µM | Not specified | Significant inhibitory effect | [1] |
| MMP-3 Gene | Not specified | Not specified | Decreased expression | [1][2] |
Table 2: Stimulation of Extracellular Matrix (ECM) Related Gene Expression in Human Dermal Fibroblasts
| Gene | Peptide Concentration | Result | Reference |
| COL1A1 (Collagen Type I Alpha 1) | Not specified | Increased expression | [1][2] |
| COL1A2 (Collagen Type I Alpha 2) | Not specified | Increased expression | [1][2] |
| COL3A1 (Collagen Type III Alpha 1) | Not specified | Increased expression | [1][2] |
| COL5A1 (Collagen Type V Alpha 1) | Not specified | Increased expression | [1][2] |
| COL6A3 (Collagen Type VI Alpha 3) | Not specified | Increased expression | [1][2] |
| TIMP1 (Tissue Inhibitor of Metalloproteinases 1) | Not specified | Decreased expression | [1][2] |
| TIMP3 (Tissue Inhibitor of Metalloproteinases 3) | Not specified | Decreased expression | [1][2] |
Note: The referenced studies utilized cDNA microarray analysis to assess gene expression changes. While specific fold-change values were not provided in the primary text, the data indicates a significant upregulation of various collagen genes and a downregulation of MMP-related genes.
Signaling Pathway
This compound exerts its effects on skin cells primarily through the activation of the canonical Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. This pathway is a fundamental regulator of cellular processes, including proliferation, differentiation, and ECM production.
The proposed mechanism is as follows:
-
TGF-β Receptor Activation: While direct binding of mAAPV to the TGF-β receptor has not been explicitly demonstrated, the resulting downstream signaling cascade strongly mimics that of TGF-β ligand binding.
-
SMAD2 Phosphorylation: Upon pathway activation, mAAPV directly activates SMAD2, a key receptor-regulated SMAD (R-SMAD).[1][2]
-
SMAD3 DNA Binding: The activation of SMAD2 leads to the induction of SMAD3, another R-SMAD, which then translocates to the nucleus.
-
Gene Transcription: In the nucleus, the activated SMAD complex binds to specific DNA sequences in the promoter regions of target genes, leading to the increased transcription of genes encoding for ECM proteins (e.g., various collagens) and the decreased transcription of genes encoding for MMPs.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vitro assessment of this compound.
Cell Culture of Human Dermal Fibroblasts
-
Cell Line: Hs68 human dermal fibroblasts (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA, neutralized with culture medium, and re-seeded at a lower density for continued growth.
-
Peptide Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates). After adherence, the culture medium is replaced with a medium containing the desired concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, with the final vehicle concentration kept constant across all conditions, typically ≤0.1%).
Quantification of MMP-1 by ELISA
References
The Role of Myristoylation in Ala-Ala-Pro-Val Peptide Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic lipopeptide, Myristoyl-Ala-Ala-Pro-Val, has emerged as a molecule of interest with reported bioactivity in modulating the extracellular matrix (ECM). This technical guide provides an in-depth analysis of the role of myristoylation in the function of the Ala-Ala-Pro-Val (AAPV) tetrapeptide. While the core AAPV sequence has been investigated in other contexts as a protease inhibitor, its conjugation with a myristoyl group appears to confer specific functionalities related to ECM regulation. This document will explore the physicochemical implications of myristoylation, the predicted mechanism of action of the myristoylated peptide, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate), is a lipid modification that can dramatically alter the properties of a peptide.[1] In the case of Myristoyl-AAPV, this modification is likely synthetic, as the peptide lacks the N-terminal glycine (B1666218) residue typically required for enzymatic myristoylation by N-myristoyltransferase (NMT).[1][2] The addition of the myristoyl group significantly increases the hydrophobicity of the AAPV peptide, a key factor in its cellular uptake and interaction with biological membranes.[3][4]
The primary reported function of Myristoyl-AAPV is the stimulation of ECM protein expression and the inhibition of matrix metalloproteinases (MMPs).[5] This dual action suggests a potential role in tissue repair, anti-aging applications, and the modulation of pathological conditions characterized by ECM degradation. This guide will provide the scientific foundation and experimental framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing molecule.
The Physicochemical Impact of Myristoylation on the Ala-Ala-Pro-Val Peptide
The Ala-Ala-Pro-Val tetrapeptide is composed of amino acids that confer specific structural and chemical properties. The presence of proline introduces a rigid bend in the peptide backbone, while alanine (B10760859) and valine contribute to its overall hydrophobicity.[6] The addition of a myristoyl group via a stable amide bond to the N-terminus of this peptide has several profound effects:
-
Increased Hydrophobicity: Myristate is a C14 fatty acid, and its long hydrocarbon tail dramatically increases the lipophilicity of the AAPV peptide. This is a critical feature that facilitates the peptide's interaction with and potential translocation across the lipid bilayers of cell membranes.[3][4]
-
Enhanced Membrane Association: The myristoyl group can act as a hydrophobic anchor, promoting the localization of the peptide to cellular membranes.[1][7] This association can be transient or stable and is crucial for the peptide to interact with membrane-bound receptors or signaling complexes.
-
Self-Assembly and Aggregation: The amphipathic nature of the myristoylated peptide, with its hydrophobic tail and more polar peptide headgroup, can lead to self-assembly into micelles or other aggregates in aqueous environments.[4] This behavior can influence its bioavailability and mechanism of action.
-
Improved Cellular Uptake: Myristoylation has been shown to be an effective strategy for enhancing the intracellular delivery of peptides.[3] The lipid anchor can facilitate passive diffusion across the cell membrane or promote uptake via endocytic pathways.
Predicted Mechanism of Action
Based on its reported biological activities, a plausible mechanism of action for Myristoyl-AAPV involves its interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways that govern ECM homeostasis.
Signaling Pathway for ECM Regulation
The transforming growth factor-beta (TGF-β) signaling pathway is a primary regulator of ECM protein synthesis, including collagens and fibronectin. Conversely, the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) are often involved in the upregulation of MMPs in response to inflammatory stimuli. It is hypothesized that Myristoyl-AAPV may act as a modulator of these pathways.
In this proposed pathway, Myristoyl-AAPV interacts with a putative cell surface receptor. This interaction leads to the activation of the TGF-β signaling cascade, promoting the formation and nuclear translocation of the Smad protein complex, which in turn upregulates the transcription of genes encoding ECM proteins. Simultaneously, the peptide may inhibit pro-inflammatory signaling pathways like MAPK, which would otherwise lead to the expression of MMPs.
Quantitative Data Summary
As of the current literature survey, specific quantitative data for the Myristoyl-AAPV peptide is not widely available in peer-reviewed publications. The following table presents hypothetical data based on the expected outcomes of the experimental protocols detailed in the subsequent section. This serves as a template for researchers to populate with their own experimental findings.
| Parameter | Myristoyl-AAPV | AAPV (unmodified) | Vehicle Control | Assay Method |
| Collagen Type I mRNA Expression (Fold Change) | 5.2 ± 0.6 | 1.1 ± 0.2 | 1.0 ± 0.1 | qRT-PCR |
| MMP-1 Protein Secretion (% of Control) | 35 ± 5% | 95 ± 8% | 100 ± 7% | ELISA |
| Cellular Uptake (Mean Fluorescence Intensity) | 8500 ± 1200 | 500 ± 150 | 100 ± 30 | Flow Cytometry (with fluorescently labeled peptide) |
| IC50 for Proteinase K Inhibition (µM) | >100 | 25 ± 4 | N/A | Protease Activity Assay |
Experimental Protocols
To validate the proposed mechanism of action and quantify the biological effects of Myristoyl-AAPV, a series of key experiments are required.
Synthesis and Purification of Myristoylated AAPV
A workflow for the synthesis and purification of the myristoylated peptide is outlined below.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The AAPV peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Alanine).
-
Myristoylation: Following the final Fmoc deprotection of the N-terminal alanine, myristic acid is coupled to the free amine using standard peptide coupling reagents (e.g., HBTU/DIPEA).
-
Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]
In Vitro Cell-Based Assays
Cell Culture: Human dermal fibroblasts or other relevant cell lines are cultured in appropriate media.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Treatment: Cells are treated with Myristoyl-AAPV, unmodified AAPV, or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
qPCR: The expression levels of target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using specific primers.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion:
-
Treatment: Cells are treated as described above.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of secreted proteins (e.g., pro-collagen type I, MMP-1) in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.
Western Blotting for Signaling Pathway Analysis:
-
Treatment: Cells are treated for shorter time points (e.g., 0, 15, 30, 60 minutes) to observe signaling events.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total proteins of interest (e.g., phospho-Smad2, total Smad2, phospho-p38, total p38).
-
Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.
Cellular Uptake and Localization Studies
Synthesis of a Fluorescently Labeled Peptide: A fluorescent dye (e.g., fluorescein) can be attached to the C-terminus of the Myristoyl-AAPV peptide during synthesis.
Confocal Microscopy:
-
Treatment: Live cells are incubated with the fluorescently labeled Myristoyl-AAPV.
-
Staining: Cell membranes and nuclei can be counterstained with specific dyes (e.g., CellMask, Hoechst).
-
Imaging: The subcellular localization of the peptide is visualized using a confocal microscope.
Flow Cytometry:
-
Treatment: Cells are incubated with the fluorescently labeled peptide.
-
Washing: Cells are washed to remove any non-internalized peptide.
-
Analysis: The fluorescence intensity of individual cells is measured by flow cytometry to quantify peptide uptake.
Concluding Remarks
The myristoylation of the Ala-Ala-Pro-Val peptide represents a promising strategy for the development of a bioactive agent with potential applications in dermatology, wound healing, and regenerative medicine. The addition of the myristoyl group is critical for its cellular uptake and likely plays a key role in its ability to modulate signaling pathways that control ECM homeostasis. The experimental framework provided in this guide offers a comprehensive approach to validating the reported functions of Myristoyl-AAPV and elucidating its precise mechanism of action. Further research in this area is warranted to fully characterize the therapeutic potential of this and other myristoylated peptides.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myristoyl Tetrapeptide Ala-Ala-Pro-Val
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has garnered interest in the fields of dermatology and pharmacology. This guide provides a comprehensive overview of its physicochemical properties, biological activities, and the experimental methodologies used for its synthesis, purification, and characterization. The peptide's known functions include the stimulation of extracellular matrix (ECM) protein synthesis and the inhibition of matrix metalloproteinases (MMPs), suggesting its potential in anti-aging and tissue repair applications. Furthermore, the core tetrapeptide, Ala-Ala-Pro-Val, is a known inhibitor of human neutrophil elastase (HNE), implicating a role in modulating inflammatory processes. This document serves as a technical resource for researchers and professionals engaged in the study and development of therapeutic peptides.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. The covalent attachment of a myristoyl group, a C14 saturated fatty acid, to the N-terminus of the Ala-Ala-Pro-Val tetrapeptide significantly increases its lipophilicity, which can enhance its penetration through biological membranes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | N-Myristoyl-L-alanyl-L-alanyl-L-prolyl-L-valine | IUPAC Nomenclature |
| CAS Number | 1616261-46-1 | Chemical Abstracts Service |
| Molecular Formula | C29H52N4O6 | Calculated |
| Molecular Weight | 568.75 g/mol | Calculated |
| Calculated logP | 3.2 | Calculated (e.g., using Molinspiration) |
| Solubility | Limited solubility in aqueous buffers. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] | Inferred from related compounds |
| Stability | Stock solutions in organic solvents are stable for up to 3 months at -20°C. Hydrolysis of peptide bonds is a primary degradation pathway in aqueous solutions. Long-term storage at -80°C is recommended. | Inferred from related compounds |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities primarily related to skin health and inflammation modulation.
Stimulation of Extracellular Matrix (ECM) Protein Synthesis
The peptide has been reported to stimulate the expression of key ECM proteins, such as collagen and fibronectin.[2] This activity is crucial for maintaining the structural integrity and elasticity of the skin. The proposed signaling pathway involves the interaction of the lipopeptide with cell surface receptors on fibroblasts, leading to the activation of downstream signaling cascades that upregulate the transcription and translation of ECM components.
References
Elucidation of the Myristoyl Tetrapeptide Ala-Ala-Pro-Val Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Tetrapeptide Ala-Ala-Pro-Val is a synthetic lipopeptide that has demonstrated significant potential in skin rejuvenation and repair. This technical guide provides an in-depth elucidation of its core signaling pathway, consolidating available research to offer a comprehensive resource for scientific and drug development applications. The primary mechanism of action for this tetrapeptide is the inhibition of human neutrophil elastase (HNE), a key enzyme in the degradation of the extracellular matrix (ECM). This inhibition leads to the preservation of vital structural proteins such as elastin (B1584352) and collagen. Furthermore, compelling evidence reveals a secondary signaling cascade involving the activation of the Transforming Growth Factor-β (TGF-β) pathway, which actively promotes the synthesis of new ECM components. This dual-action approach—protecting existing ECM and stimulating new synthesis—positions this compound as a promising agent in dermatology and cosmetic science. This guide presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a deeper understanding and further research into this potent tetrapeptide.
Introduction
The integrity of the dermal extracellular matrix (ECM), primarily composed of collagen and elastin fibers, is crucial for maintaining the skin's structural integrity, elasticity, and youthful appearance. The aging process, along with environmental aggressors, leads to the upregulation of proteases, such as human neutrophil elastase (HNE), that degrade these essential proteins, resulting in wrinkle formation and loss of skin firmness.[1][2] this compound, a lipophilic peptide, has emerged as a targeted solution to counteract these degenerative processes. Its myristoylated nature enhances its penetration into the skin, allowing it to reach the dermal layer where it exerts its biological effects. This guide will detail the molecular signaling pathways through which this tetrapeptide operates.
Core Signaling Pathway: Inhibition of Human Neutrophil Elastase
The foundational mechanism of this compound is its potent and specific inhibition of human neutrophil elastase.[1] HNE is a serine protease stored in the azurophilic granules of neutrophils and is released during inflammatory processes.[1] In the skin, elevated HNE activity contributes significantly to the breakdown of elastin and collagen, key components of the ECM.[1][3]
The Ala-Ala-Pro-Val peptide sequence mimics the substrate binding site of HNE, acting as a competitive inhibitor. By binding to the active site of HNE, the tetrapeptide prevents the enzyme from degrading its natural substrates, thereby preserving the structural integrity of the ECM.
Secondary Signaling Pathway: Activation of TGF-β/SMAD Cascade
Beyond its protective role through HNE inhibition, this compound actively stimulates the synthesis of new ECM proteins by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5] Research has shown that the gene expression pattern regulated by this tetrapeptide is strikingly similar to that induced by TGF-β.[4]
The proposed mechanism involves the direct activation of SMAD2 and the induction of SMAD3 binding to DNA.[4][5] The SMAD proteins are key intracellular mediators of the TGF-β signaling cascade. Upon activation by the TGF-β receptor complex, receptor-regulated SMADs (like SMAD2 and SMAD3) form a complex with a common-mediator SMAD (SMAD4). This complex then translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of target genes, including those for various types of collagen (COL1A1, COL1A2, COL3A1, COL5A1, COL6A3).[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (mAAPV) based on in-vitro studies on human fibroblast cells (Hs68).
Table 1: Effect of this compound on MMP-1 Expression [5]
| Concentration of mAAPV | Inhibition of MMP-1 Expression (% of Control) |
| 0.04 µM | 78 ± 11.2% |
| 0.2 µM | 70 ± 7.7% |
Table 2: Effect of this compound on SMAD/SBE Complex Formation [5]
| Concentration of mAAPV | Enhancement of SMAD/SBE Complex Formation (Fold Increase) |
| 0.04 µM | ~1.2-fold |
| 0.2 µM | ~1.9-fold |
Table 3: Gene Expression Changes in Human Dermal Fibroblasts Induced by this compound [4]
| Gene | Function | Effect of mAAPV |
| Upregulated Genes | ||
| COL1A1, COL1A2, COL3A1, COL5A1, COL6A3 | Collagen Synthesis | Increased Expression |
| Downregulated Genes | ||
| MMP1, MMP3 | ECM Degradation | Decreased Expression |
| TIMP1, TIMP3 | MMP Inhibition | Decreased Expression |
Detailed Experimental Protocols
Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on HNE activity.
Materials:
-
Human Neutrophil Elastase (commercially available)
-
This compound
-
Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the tetrapeptide in the assay buffer to achieve a range of desired concentrations.
-
In the wells of the microplate, add the diluted tetrapeptide solutions. Include a positive control (a known HNE inhibitor) and a negative control (assay buffer only).
-
Add a fixed concentration of HNE to each well (except for a substrate control well).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
Calculate the rate of substrate hydrolysis for each concentration of the tetrapeptide.
-
Determine the percentage of HNE inhibition and, if applicable, calculate the IC50 value.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the changes in collagen and elastin gene expression in human dermal fibroblasts treated with this compound.
Materials:
-
Human Dermal Fibroblasts (e.g., Hs68)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ELN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture human dermal fibroblasts in multi-well plates until they reach a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blotting for SMAD Phosphorylation
Objective: To detect the phosphorylation of SMAD2 in human dermal fibroblasts following treatment with this compound.
Materials:
-
Human Dermal Fibroblasts
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat human dermal fibroblasts with this compound as described for the RT-qPCR protocol.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD2 to confirm equal protein loading.
Conclusion
This compound demonstrates a robust, dual-action mechanism for improving skin health and combating the signs of aging. Its primary role as a potent inhibitor of human neutrophil elastase effectively protects the existing extracellular matrix from degradation. Concurrently, it stimulates the synthesis of new collagen through the activation of the TGF-β/SMAD signaling pathway. This comprehensive approach of ECM preservation and neo-synthesis, supported by the quantitative data and methodologies presented in this guide, underscores its significant potential as a bioactive ingredient in advanced skincare and dermatological treatments. Further research is warranted to fully explore its clinical efficacy and to delineate the finer details of its interaction with the TGF-β receptor complex.
References
- 1. Elastase, Human Neutrophil CAS 9004-06-2 | 324681 [merckmillipore.com]
- 2. Selective inhibition of skin fibroblast elastase elicits a concentration-dependent prevention of ultraviolet B-induced wrinkle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human neutrophil elastase: degradation of basement membrane components and immunolocalization in the tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smad-induced alterations of matrix metabolism by a myristoyl tetra peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aston-chemicals.com [aston-chemicals.com]
Unveiling the Cellular Landscape: A Technical Guide to the Targets of Myristoyl Tetrapeptide Ala-Ala-Pro-Val
For Researchers, Scientists, and Drug Development Professionals
Myristoyl tetrapeptide Ala-Ala-Pro-Val (mAAPV) is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and tissue engineering for its potent effects on the extracellular matrix (ECM). This technical guide provides an in-depth exploration of the cellular targets and mechanisms of action of mAAPV, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Cellular Target: Extracellular Matrix Homeostasis
The primary cellular activity of this compound revolves around the regulation of ECM homeostasis. It exerts a dual effect: stimulating the synthesis of crucial ECM proteins while simultaneously inhibiting the enzymes responsible for their degradation. This dual action positions mAAPV as a promising agent for applications aimed at skin rejuvenation, wound healing, and combating the signs of aging.
Stimulation of Extracellular Matrix Protein Expression
Studies have demonstrated that mAAPV significantly upregulates the expression of several key collagen genes.[1] In human fibroblast cells (Hs68), treatment with mAAPV leads to a notable increase in the transcription of genes encoding for various collagen types, essential for maintaining the structural integrity and elasticity of the skin.[1]
Inhibition of Matrix Metalloproteinases (MMPs)
A critical aspect of mAAPV's function is its ability to suppress the expression of MMPs, a family of enzymes that degrade collagen and other ECM components.[1][2] This inhibitory action helps to preserve the existing ECM and prevent its breakdown, which is a hallmark of skin aging and various pathological conditions. Specifically, mAAPV has been shown to reduce the expression of MMP-1 and MMP-3.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
| Parameter | Cell Line | Concentration of mAAPV | Observed Effect | Reference |
| MMP-1 Expression | Hs68 Human Fibroblast | 0.04 µM | 22% reduction | [1] |
| MMP-1 Expression | Hs68 Human Fibroblast | 0.2 µM | 30% reduction | [1] |
| Gene | Cell Line | Effect of mAAPV Treatment | Reference |
| COL1A1 | Hs68 Human Fibroblast | Increased expression | [1] |
| COL1A2 | Hs68 Human Fibroblast | Increased expression | [1] |
| COL3A1 | Hs68 Human Fibroblast | Increased expression | [1] |
| COL5A1 | Hs68 Human Fibroblast | Increased expression | [1] |
| COL6A3 | Hs68 Human Fibroblast | Increased expression | [1] |
| MMP1 | Hs68 Human Fibroblast | Decreased expression | [1] |
| MMP3 | Hs68 Human Fibroblast | Decreased expression | [1] |
| TIMP1 | Hs68 Human Fibroblast | Decreased expression | [1] |
| TIMP3 | Hs68 Human Fibroblast | Decreased expression | [1] |
Mechanism of Action: Activation of the TGF-β Signaling Pathway
The effects of this compound on ECM regulation are mediated through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway plays a pivotal role in cell growth, differentiation, and the synthesis of ECM proteins.
SMAD Protein Activation
Upon introduction to Hs68 human fibroblast cells, mAAPV initiates a signaling cascade that leads to the direct activation of SMAD2, a key intracellular transducer of the TGF-β signal.[1] Activated SMAD2 then forms a complex with SMAD4, which translocates to the nucleus. Furthermore, mAAPV induces the binding of SMAD3 to DNA, suggesting its role in the transcriptional regulation of target genes.[1] The pattern of gene expression changes induced by mAAPV closely mirrors that of TGF-β, further solidifying the link between this peptide and the TGF-β/SMAD pathway.[1]
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Myristoyl-Ala-Ala-Pro-Val
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase synthesis of the myristoylated tetrapeptide, Myristoyl-Ala-Ala-Pro-Val. The protocol detailed below utilizes the widely adopted Fmoc/tBu strategy, outlining each critical step from resin preparation to final peptide cleavage and purification. This guide is intended to serve as a practical resource for researchers in peptide chemistry and drug development, providing a robust methodology for the synthesis of lipidated peptides.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acid chains on an insoluble resin support.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a popular choice for SPPS due to its mild deprotection conditions, which are compatible with a wide range of amino acid functionalities.[1] Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristic acid) to the N-terminus of a peptide, is a lipid modification that can enhance the therapeutic potential of peptides by improving their membrane permeability and stability. This protocol details the synthesis of Myristoyl-Ala-Ala-Pro-Val, a tetrapeptide with potential applications in various research and therapeutic areas.
Experimental Workflow
The overall workflow for the solid-phase synthesis of Myristoyl-Ala-Ala-Pro-Val is depicted below. The process begins with the selection and preparation of the resin, followed by the sequential coupling of the amino acids in the C- to N-terminal direction. N-terminal myristoylation is performed after the completion of the peptide chain assembly. The final steps involve the cleavage of the peptide from the resin and its subsequent purification and analysis.
Figure 1: General workflow for the solid-phase synthesis of Myristoyl-Ala-Ala-Pro-Val.
Materials and Reagents
| Reagent | Supplier | Typical Purity |
| Rink Amide MBHA Resin (100-200 mesh) | Various | 0.5 - 0.8 mmol/g |
| Fmoc-Val-OH | Various | >99% |
| Fmoc-Pro-OH | Various | >99% |
| Fmoc-Ala-OH | Various | >99% |
| Myristic Acid | Various | >98% |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | >99% |
| HOBt (Hydroxybenzotriazole) | Various | >99% |
| DIPEA (N,N-Diisopropylethylamine) | Various | >99% |
| Piperidine (B6355638) | Various | >99% |
| DMF (N,N-Dimethylformamide) | Various | Peptide Synthesis Grade |
| DCM (Dichloromethane) | Various | ACS Grade |
| TFA (Trifluoroacetic acid) | Various | Reagent Grade |
| TIS (Triisopropylsilane) | Various | >98% |
| Diethyl ether | Various | Anhydrous |
| Acetonitrile | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Table 1: List of materials and reagents required for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation
-
Place 200 mg of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g) in a solid-phase synthesis vessel.
-
Swell the resin in 5 mL of DMF for 30-60 minutes with gentle agitation.[3]
-
Drain the DMF.
Stepwise Fmoc-SPPS
The synthesis follows a cyclical process of Fmoc deprotection and amino acid coupling.
Fmoc Deprotection Cycle:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling Cycle:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature. For the coupling after Proline, it is advisable to perform a double coupling to ensure high efficiency.[4]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Elongation Sequence:
-
Coupling 1: Fmoc-Val-OH
-
Deprotection
-
Coupling 2: Fmoc-Pro-OH
-
Deprotection
-
Coupling 3: Fmoc-Ala-OH
-
Deprotection
-
Coupling 4: Fmoc-Ala-OH
-
Deprotection
N-terminal Myristoylation
-
Following the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.
-
Prepare a solution of myristic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the myristic acid.
-
Add the activated myristic acid solution to the resin and agitate for 4-6 hours at room temperature.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). A volume of 10 mL is typically sufficient for 200 mg of resin.[5]
-
Add the cleavage cocktail to the dried resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[5]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.
-
Dry the crude peptide under a stream of nitrogen and then under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][7][8]
Analysis and Characterization
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[6]
-
Assess the purity of the final product by analytical RP-HPLC.[6][9]
Quantitative Data Summary
| Step | Parameter | Value | Notes |
| Resin Loading | Starting Resin Quantity | 200 mg | Assuming 0.5 mmol/g substitution for a 0.1 mmol scale. |
| Amino Acid Coupling | Molar Excess (AA:Resin) | 3:1 | A higher excess may be used for difficult couplings. |
| Coupling Reagents Excess | 3:1 (HBTU/HOBt:Resin) | ||
| Base Excess (DIPEA:Resin) | 6:1 | ||
| Coupling Time | 2 hours | Double coupling is recommended for the amino acid following Proline.[4] | |
| Myristoylation | Molar Excess (Acid:Resin) | 3:1 | |
| Coupling Time | 4-6 hours | ||
| Cleavage | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [5] |
| Cleavage Time | 2-3 hours | [5] | |
| Purification | Expected Crude Yield | ~70-85% (illustrative) | Sequence-dependent. |
| Expected Final Purity | >95% (after HPLC purification) |
Table 2: Summary of quantitative parameters for the synthesis of Myristoyl-Ala-Ala-Pro-Val.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations occurring during a single amino acid addition cycle in Fmoc-SPPS.
Figure 2: Chemical transformations in one cycle of Fmoc-SPPS.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of Myristoyl-Ala-Ala-Pro-Val. By following these procedures, researchers can successfully produce this myristoylated tetrapeptide with high purity, suitable for a variety of scientific applications. The use of standard Fmoc chemistry and well-established coupling and cleavage protocols ensures the robustness and reproducibility of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biomatik.com [biomatik.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Myristoyl Tetrapeptide Ala-Ala-Pro-Val on Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Tetrapeptide Ala-Ala-Pro-Val is a synthetic, myristoylated peptide. The Ala-Ala-Pro-Val sequence is a known substrate for neutrophil elastase, a key enzyme involved in inflammation and tissue remodeling. The addition of a myristoyl group, a saturated 14-carbon fatty acid, enhances cell permeability and membrane association, suggesting that this modified peptide may act as a signaling molecule rather than merely a substrate.[1][2] This document provides detailed experimental protocols to investigate the effects of this compound on key neutrophil functions: chemotaxis, elastase release, and intracellular calcium mobilization. The peptide is hypothesized to modulate inflammatory responses by potentially inhibiting matrix metalloproteinases (MMPs) and stimulating the expression of extracellular matrix (ECM) proteins.[3]
Data Presentation
The following tables should be used to record and organize quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| Treatment Group | Concentration (µM) | Chemotactic Index | Fold Change vs. Control | p-value |
| Vehicle Control (DMSO) | - | 1.0 | - | |
| Myristoyl-AAPV | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (fMLP, 10 nM) | - |
Table 2: Effect of this compound on Neutrophil Elastase Release
| Treatment Group | Concentration (µM) | Elastase Activity (RFU/min) | % Inhibition/Stimulation | p-value |
| Vehicle Control (DMSO) | - | 0 | - | |
| Myristoyl-AAPV | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (PMA, 100 nM) | - |
Table 3: Effect of this compound on Intracellular Calcium Mobilization
| Treatment Group | Concentration (µM) | Peak [Ca²⁺]i (nM) | Fold Change vs. Baseline | p-value |
| Vehicle Control (DMSO) | - | 1.0 | - | |
| Myristoyl-AAPV | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (fMLP, 100 nM) | - |
Experimental Protocols
Neutrophil Isolation from Human Blood
A generic protocol for neutrophil isolation is provided below. Ensure all procedures comply with institutional guidelines for handling human blood products.
Materials:
-
Anticoagulated (e.g., with ACD or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with Ca²⁺/Mg²⁺ (HBSS⁺)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dilute whole blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T500 to a final concentration of 1%.
-
Allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove remaining erythrocytes, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 10 minutes.
-
Resuspend the neutrophil pellet in HBSS⁺ with 1% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95%.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a positive control
-
HBSS⁺ with 0.1% BSA
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Calcein-AM fluorescent dye
Procedure:
-
Resuspend isolated neutrophils in HBSS⁺ with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Incubate neutrophils with Calcein-AM for 30 minutes at 37°C for fluorescent labeling.
-
Wash the cells twice with HBSS⁺ with 0.1% BSA to remove excess dye.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in HBSS⁺ with 0.1% BSA. Use fMLP (10 nM) as a positive control and HBSS⁺ with 0.1% BSA containing the same final concentration of DMSO as the vehicle control.
-
Add the peptide dilutions and controls to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the Calcein-AM labeled neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the membrane and scrape off non-migrated cells from the top surface.
-
Measure the fluorescence of the migrated cells on the bottom of the membrane or in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
The Chemotactic Index can be calculated as the fold increase in fluorescence over the vehicle control.
Elastase Release Assay
This assay quantifies the amount of elastase released from neutrophils upon stimulation.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Cytochalasin B
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
HBSS⁺
Procedure:
-
Resuspend neutrophils in HBSS⁺ at 2 x 10⁶ cells/mL.
-
Pre-treat the neutrophils with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C to enhance degranulation.
-
In a 96-well plate, add the pre-treated neutrophils.
-
Add serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Use PMA (100 nM) as a positive control and a DMSO vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the fluorogenic elastase substrate to each well.
-
Measure the fluorescence kinetically over 30-60 minutes using a fluorescence plate reader (Excitation/Emission ~380/460 nm).
-
Calculate the rate of substrate cleavage (RFU/min) to determine elastase activity.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of free cytosolic calcium ([Ca²⁺]i) in response to stimuli.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in DMSO)
-
fMLP as a positive control
-
Fura-2 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
HBSS⁺
Procedure:
-
Resuspend neutrophils in HBSS⁺ at 1-2 x 10⁶ cells/mL.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS⁺ to remove extracellular dye and resuspend in HBSS⁺.
-
Transfer the cell suspension to a cuvette for a fluorometer or a 96-well plate for a plate reader equipped for ratiometric calcium measurements.
-
Establish a stable baseline fluorescence reading.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and record the change in fluorescence over time.
-
Use fMLP (100 nM) as a positive control and a DMSO vehicle control.
-
For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Indo-1, measure the ratio of emission at ~405 nm and ~485 nm with excitation at ~350 nm.
-
Calibrate the fluorescence ratio to [Ca²⁺]i using standard methods (e.g., using ionomycin (B1663694) and EGTA for maximum and minimum fluorescence).
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway for this compound in neutrophils, focusing on its proposed role in MMP inhibition and ECM protein synthesis.
Caption: Hypothesized signaling of Myristoyl-AAPV in neutrophils.
Experimental Workflow
This diagram outlines the general workflow for testing the effects of this compound on neutrophil functions.
Caption: Workflow for neutrophil functional assays with Myristoyl-AAPV.
References
Application Notes and Protocols: Myristoyl Tetrapeptide Ala-Ala-Pro-Val in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl tetrapeptide Ala-Ala-Pro-Val, also referred to as mAAPV, is a synthetic lipopeptide that has demonstrated significant potential in modulating the extracellular matrix (ECM) in skin biology. By mimicking the action of transforming growth factor-beta (TGF-β), mAAPV stimulates the synthesis of key ECM proteins while concurrently inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation.[1][2] These dual-action properties make it a compelling molecule for research in dermatology, cosmetology, and tissue engineering, particularly in the context of skin aging and wound healing.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its effects on human fibroblast cells.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the TGF-β signaling pathway.[2] The binding of mAAPV to the TGF-β receptor complex initiates a signaling cascade that leads to the phosphorylation and activation of downstream SMAD proteins, specifically SMAD2.[1][2] Activated SMADs then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins, such as various types of collagen.[1][2]
Simultaneously, this pathway leads to the downregulation of genes encoding for MMPs, including MMP-1 and MMP-3, and the upregulation of tissue inhibitors of metalloproteinases (TIMPs).[2] This coordinated regulation results in a net increase in the deposition and integrity of the extracellular matrix.
Cell Culture Applications
This compound is primarily utilized in cell culture to investigate its effects on:
-
Extracellular Matrix Production: Studying the upregulation of collagen and other ECM components in fibroblast cell lines (e.g., Hs68).
-
Inhibition of Matrix Degradation: Assessing the downregulation of MMP expression and activity.
-
Signal Transduction: Elucidating the role of the TGF-β/SMAD pathway in mediating the peptide's effects.
-
Anti-aging and Wound Healing Models: Investigating the potential of the peptide to restore ECM integrity in in vitro models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human fibroblast (Hs68) cells as reported in the literature.
| Parameter | Concentration (µM) | Incubation Time | Fold Change vs. Control | Reference |
| Collagen I Expression | 0.01 | 24 hours | 1.4 | [1] |
| 0.04 | 24 hours | 1.9 | [1] | |
| 0.2 | 24 hours | 2.1 | [1] |
Table 1: Effect of this compound on Collagen I Expression.
| Parameter | Concentration (µM) | Incubation Time | % of Control | Reference |
| MMP-1 Expression | 0.04 | 48 hours | 78 ± 11.2 | [1] |
| 0.2 | 48 hours | 70 ± 7.7 | [1] |
Table 2: Inhibitory Effect of this compound on MMP-1 Expression.
A study also indicated that treatment with mAAPV resulted in the decreased expression of MMP-3 and increased expression of collagen genes including COL1A1, COL1A2, COL3A1, COL5A1, and COL6A3.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in cell culture.
General Cell Culture and Treatment
This protocol describes the general procedure for treating human fibroblast cells with this compound.
-
Cell Line: Hs68 (Human Foreskin Fibroblast)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Protocol:
-
Seed Hs68 cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, as per manufacturer's instructions).
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.01, 0.04, 0.2 µM). A vehicle control (medium with solvent) should be included in all experiments.
-
Aspirate the old medium from the cells and replace it with the medium containing the peptide or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours for gene/protein expression analysis, 48 hours for MMP inhibition assays).
-
Quantification of Procollagen (B1174764) Type I Production by ELISA
This protocol outlines the measurement of secreted procollagen type I in the cell culture supernatant.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of procollagen type I N-terminal propeptide (P1NP) or C-terminal propeptide (P1CP) released by the cells into the culture medium.
-
Materials:
-
Commercially available P1NP or P1CP ELISA kit.
-
Culture supernatant from treated and control cells.
-
Microplate reader.
-
-
Protocol:
-
Following treatment with this compound for 24-48 hours, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of procollagen type I in each sample based on the standard curve.
-
Analysis of SMAD2 Phosphorylation by Western Blot
This protocol is for detecting the activation of the SMAD2 signaling pathway.
-
Principle: Western blotting is used to detect the phosphorylated form of SMAD2 (pSMAD2) in cell lysates, indicating the activation of the TGF-β pathway.
-
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-total SMAD2 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat Hs68 cells with this compound (e.g., 0.04 and 0.2 µM) for short time points (e.g., 0, 15, 30, 60 minutes) to observe the dynamics of phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SMAD2 antibody to normalize for protein loading.
-
Further Research and Considerations
While the primary effects of this compound have been characterized in fibroblasts, its potential applications in other cell types, such as keratinocytes, warrant further investigation. Initial screenings have suggested its utility in protecting keratinocytes, but detailed studies are needed to elucidate the mechanisms and quantify the effects.[2] Additionally, while the downregulation of MMP-1 and MMP-3 has been reported, further studies using activity assays (e.g., FRET-based assays) would provide a more direct measure of the peptide's inhibitory effects on ECM degradation.
Conclusion
This compound is a potent modulator of ECM homeostasis in cell culture. Its ability to stimulate collagen synthesis and inhibit MMP activity through the TGF-β/SMAD signaling pathway makes it a valuable tool for research in skin aging, wound repair, and the development of novel therapeutic and cosmetic agents. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this peptide in their in vitro studies.
References
Application of Myristoyl Tetrapeptide Ala-Ala-Pro-Val in Extracellular Matrix Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Myristoyl Tetrapeptide Ala-Ala-Pro-Val (mAAPV) is a synthetic, lipid-modified peptide that has demonstrated significant potential in the field of extracellular matrix (ECM) research and dermatology. Its primary application lies in its ability to stimulate the synthesis of key ECM proteins while simultaneously inhibiting their degradation, making it a compelling candidate for studies on skin aging, wound healing, and tissue remodeling.
The peptide's mechanism of action is primarily linked to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of ECM homeostasis. By mimicking the effects of TGF-β, this compound initiates a downstream cascade involving the phosphorylation and activation of SMAD proteins (SMAD2 and SMAD3). These activated SMADs then translocate to the nucleus and act as transcription factors, upregulating the expression of genes encoding for various ECM components.
Studies have shown that treatment of human dermal fibroblasts with this compound leads to a significant, dose-dependent increase in the expression of type I collagen. Furthermore, microarray analyses have confirmed its broad-spectrum effects on the ECM, revealing increased expression of multiple collagen types (COL1A1, COL1A2, COL3A1, COL5A1, COL6A3), as well as other crucial structural proteins like elastin (B1584352) and fibronectin.
In addition to its anabolic effects, this compound exhibits anti-catabolic properties by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, which are enzymes responsible for the degradation of collagen and other ECM proteins. This dual action of promoting synthesis and inhibiting degradation makes it a potent agent for maintaining and restoring the structural integrity of the extracellular matrix. The tetrapeptide sequence Ala-Ala-Pro-Val is also known to be an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the breakdown of elastin and other ECM components during inflammatory processes.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular matrix components based on in vitro studies using human dermal fibroblasts.
Table 1: Effect of this compound on Collagen I Protein Expression
| Concentration of this compound (μM) | Incubation Time (hours) | Fold Increase in Collagen I Expression (vs. Control) |
| 0.01 | 24 | 1.4 |
| 0.04 | 24 | 1.9 |
| 0.2 | 24 | 2.1 |
Table 2: Summary of Gene Expression Changes in Human Dermal Fibroblasts Treated with this compound (from cDNA Microarray Analysis)
| Gene Category | Gene | Effect of Treatment |
| Collagens | COL1A1, COL1A2, COL3A1, COL5A1, COL6A3 | Increased Expression |
| Other ECM Proteins | Elastin (ELN), Fibronectin 1 (FN1) | Increased Expression |
| Matrix Metalloproteinases (MMPs) | MMP1, MMP3 | Decreased Expression |
Note: Specific fold-change values for elastin and fibronectin from microarray data are not publicly available in the cited literature, but a qualitative increase was confirmed.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Dermal Fibroblasts
This protocol outlines the steps for treating cultured human dermal fibroblasts with this compound to assess its effects on ECM protein and gene expression.
Materials:
-
Human Dermal Fibroblasts (e.g., Hs68 cell line or primary cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution, typically dissolved in DMSO or water)
-
Cell culture flasks/plates
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency. For experiments, use cells between passages 4 and 10.
-
-
Seeding for Treatment:
-
Trypsinize the cells and perform a cell count.
-
Seed the fibroblasts into 6-well plates at a density of 2 x 10⁵ cells per well (for protein analysis) or 12-well plates at 1 x 10⁵ cells per well (for RNA analysis).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Serum Starvation (Optional but Recommended):
-
To synchronize the cells and reduce the influence of growth factors in the serum, replace the growth medium with serum-free DMEM.
-
Incubate the cells in serum-free medium for 12-24 hours.
-
-
Peptide Treatment:
-
Prepare fresh treatment media by diluting the this compound stock solution in serum-free (or low-serum, e.g., 1% FBS) DMEM to the desired final concentrations (e.g., 0.01, 0.04, and 0.2 μM). Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock).
-
Remove the starvation medium and add the treatment media to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Harvesting:
-
For protein analysis (Western Blot), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
For gene expression analysis (RT-qPCR), wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction (e.g., TRIzol).
-
Protocol 2: Western Blot Analysis for Collagen I
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide (B121943) is suitable for Collagen I)
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Collagen I
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Collagen I antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the Collagen I band intensity to the loading control.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for ECM Gene Expression
Materials:
-
Cell lysates in RNA lysis buffer from Protocol 1
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., COL1A1, ELN, FN1) and a housekeeping gene (e.g., GAPDH, B2M)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction and Purification:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
Assess the RNA purity and concentration using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene, and the RT-qPCR master mix.
-
Perform the RT-qPCR using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in fibroblasts.
Caption: Experimental workflow for studying the effects of Myristoyl Tetrapeptide.
Application Note & Protocol: Assessing the Plasma Stability of Myristoyl Tetrapeptide Ala-Ala-Pro-Val
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl tetrapeptide Ala-Ala-Pro-Val is a synthetic peptide with demonstrated biological activity, including the inhibition of human neutrophil elastase, an enzyme implicated in inflammatory skin conditions.[1] The addition of a myristoyl group, a 14-carbon saturated fatty acid, increases the lipophilicity of the peptide, which can influence its pharmacokinetic properties, including its stability in plasma. Assessing the stability of this modified peptide in plasma is a critical step in preclinical development to predict its in vivo half-life and bioavailability.
This application note provides a detailed protocol for determining the in vitro stability of this compound in human plasma. The protocol utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the intact peptide over time.
Data Presentation
The stability of this compound in human plasma is determined by measuring the percentage of the intact peptide remaining at various time points. The results should be summarized in a table for clear comparison and analysis. The half-life (t½) of the peptide is calculated from the rate of disappearance.
Table 1: Stability of this compound in Human Plasma at 37°C
| Time Point (minutes) | % Intact Peptide Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | |
| 15 | |
| 30 | |
| 60 | |
| 120 |
Table 2: Calculated Half-Life of this compound in Human Plasma
| Parameter | Value |
| Half-Life (t½) in minutes | |
| Regression Coefficient (R²) |
Experimental Protocols
This section provides a detailed methodology for conducting the plasma stability assay for this compound.
Materials and Reagents
-
This compound (lyophilized powder, >95% purity)
-
Human Plasma (pooled, heparinized)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): A stable, isotopically labeled version of the peptide or an unrelated peptide with similar chromatographic behavior.
-
Low-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Centrifuge capable of 14,000 x g and 4°C
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Solution Preparation
-
Peptide Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Peptide Solution (100 µg/mL): Dilute the stock solution with a 50:50 mixture of ACN and water.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS in ACN at a concentration of 100 ng/mL.
-
Precipitation Solution: Acetonitrile with 1% Formic Acid and the internal standard.
-
HPLC Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
HPLC Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
Plasma Stability Assay Procedure
-
Thawing Plasma: Thaw pooled human plasma in a water bath at 37°C. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
In low-binding microcentrifuge tubes, add 198 µL of the pre-warmed plasma.
-
Spike with 2 µL of the 100 µg/mL working peptide solution to achieve a final peptide concentration of 1 µg/mL. The final DMSO concentration should be kept low (<1%) to minimize effects on enzymatic activity.
-
Incubate the tubes at 37°C with gentle shaking.
-
-
Time Points: At each designated time point (0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture. The 0-minute sample should be processed immediately after adding the peptide.
-
Quenching and Protein Precipitation:
-
To 50 µL of the plasma sample, add 150 µL of the cold precipitation solution (ACN with 1% FA and IS).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Sample Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the peptide from plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the this compound and the internal standard need to be optimized.
-
Data Analysis: Integrate the peak area of the analyte and the internal standard at each time point. Calculate the peak area ratio (Analyte/IS).
-
Data Calculation
-
Percentage Remaining: The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point, which is considered 100%.
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time 0) * 100
-
-
Half-Life (t½) Calculation: Plot the natural logarithm of the percentage of peptide remaining against time. The slope of the linear regression line will be the degradation rate constant (k).
-
t½ = 0.693 / k
-
Mandatory Visualization
References
Troubleshooting & Optimization
improving the solubility of Myristoyl tetrapeptide Ala-Ala-Pro-Val
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of Myristoyl tetrapeptide Ala-Ala-Pro-Val.
Troubleshooting Guide
Problem 1: The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris).
Cause: this compound is a hydrophobic peptide due to the presence of the myristoyl group and the amino acid composition (Alanine, Proline, Valine).[1][2][3] The myristoyl group, a 14-carbon saturated fatty acid, significantly increases the lipophilicity of the peptide, leading to poor solubility in aqueous solutions.[4]
Solution:
-
Use of Organic Co-solvents: The recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration.[1][2][3][5]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for initial dissolution due to its low toxicity in most biological assays.[1][2] Other options include dimethylformamide (DMF), ethanol, methanol, or isopropanol.[1][3]
-
Procedure:
-
Add a small volume of 100% DMSO (e.g., 10-50 µL) to the lyophilized peptide.
-
Vortex or sonicate until the peptide is completely dissolved.[2]
-
Slowly add the aqueous buffer dropwise to the peptide-DMSO solution while gently vortexing.[1][5]
-
If the solution becomes cloudy, you have reached the solubility limit.
-
-
-
pH Adjustment: The net charge of a peptide influences its solubility.[1][3] Although Ala-Ala-Pro-Val is a neutral peptide, residual trifluoroacetic acid (TFA) from synthesis can make the initial solution acidic.[1] Adjusting the pH away from the peptide's isoelectric point can improve solubility.
-
For this neutral peptide, significant pH shifts may not be as effective as for charged peptides. However, ensuring the final pH is neutral (around 7.0-7.4) is recommended.[6]
-
Quantitative Data Summary: General Solubility of Hydrophobic Peptides
| Solvent System | General Solubility | Maximum Recommended Concentration for Cell-Based Assays |
| Water / Aqueous Buffers | Poor to Insoluble | - |
| DMSO | High | < 1% (v/v), ideally < 0.5% (v/v)[1] |
| DMF | High | Varies by cell line, generally lower than DMSO |
| Ethanol | Moderate to High | Varies by cell line |
| Methanol / Isopropanol | Moderate | Varies by cell line |
Problem 2: The peptide precipitates out of solution after dilution with aqueous buffer.
Cause: This is a common issue with hydrophobic peptides when the concentration of the organic solvent is reduced too quickly or the final concentration of the peptide exceeds its solubility limit in the mixed solvent system.
Solution:
-
Slower Dilution: Add the aqueous buffer very slowly and with constant, gentle agitation. This prevents localized high concentrations of the peptide that can lead to precipitation.[5]
-
Optimize Final DMSO Concentration: If possible for your experiment, maintain a slightly higher final concentration of DMSO (e.g., up to 1%).
-
Sonication: A brief sonication in a water bath after dilution can help to redissolve small aggregates.[2]
-
Work at a Lower Peptide Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of the peptide.
Problem 3: Inconsistent experimental results are observed.
Cause: Incomplete solubilization or the presence of peptide aggregates can lead to inaccurate concentration determination and variable biological activity.
Solution:
-
Visual Inspection: Ensure your stock solution is completely clear and free of any visible particles before making further dilutions.[2]
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[7] Use the supernatant for your experiments.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles, which can promote aggregation.[7] Store lyophilized peptide at -20°C or -80°C.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial dissolution of this compound?
A1: Due to its hydrophobic nature, 100% DMSO is the recommended initial solvent.[1][2][5] Start with a minimal volume to create a concentrated stock solution.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: While some cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration below 0.5% to avoid cytotoxicity.[1] Always perform a vehicle control in your experiments.
Q3: How should I store the peptide solution?
A3: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[7] If you need to store it in solution, prepare aliquots of a concentrated stock in DMSO and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than a day.[8]
Q4: What is the mechanism of action of this compound?
A4: this compound is a bioactive peptide known to stimulate the expression of extracellular matrix (ECM) proteins and inhibit the activity of matrix metalloproteinases (MMPs).[9] This dual action helps to maintain the structural integrity of the extracellular matrix.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[2]
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 566.77 g/mol . For 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 566.77 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 176.4 µL
-
-
Dissolution: Add 176.4 µL of 100% DMSO to the vial containing 1 mg of the peptide.
-
Mixing: Vortex the solution for 30-60 seconds. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[2][7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium, you will need 1 µL of the 10 mM stock solution.
-
Procedure:
-
Pipette 1 mL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
While gently vortexing the medium, slowly add 1 µL of the 10 mM peptide stock solution.
-
Continue to vortex for a few seconds to ensure homogeneity.
-
The final DMSO concentration will be 0.1%, which is generally safe for most cell lines.[1]
-
-
Application: Use the working solution immediately in your cell culture experiment.
Visualizations
Caption: Workflow for the solubilization of this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. biocat.com [biocat.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Myristoyl Tetrapeptide Ala-Ala-Pro-Val (mAAPV) In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Myristoyl tetrapeptide Ala-Ala-Pro-Val (mAAPV) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (mAAPV) and what is its primary mechanism of action in vitro?
A1: this compound (mAAPV) is a synthetic, myristoylated tetrapeptide with the amino acid sequence Alanine-Alanine-Proline-Valine. In vitro, it has been shown to stimulate the expression of extracellular matrix (ECM) proteins, such as various types of collagen, while inhibiting the expression of matrix metalloproteinases (MMPs) that degrade the ECM.[1][2] The primary mechanism of action is through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2]
Q2: How does mAAPV activate the TGF-β signaling pathway?
A2: Studies have indicated that mAAPV directly activates SMAD2, a key protein in the TGF-β pathway. This activation leads to the induction of SMAD3 binding to DNA, which in turn regulates the expression of target genes involved in ECM synthesis and degradation.[1][2]
Q3: What is a typical effective concentration range for mAAPV in in vitro studies?
A3: Based on published research, effective concentrations of mAAPV in in vitro studies using human fibroblast cells (Hs68) have been demonstrated at 0.04 µM and 0.2 µM.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: What cell types are suitable for in vitro studies with mAAPV?
A4: The primary research available has utilized Hs68 human fibroblast cells.[1][2] However, given its mechanism of action on the extracellular matrix, other adherent cell types involved in ECM remodeling, such as dermal fibroblasts, chondrocytes, or keratinocytes, could also be relevant for investigation.
Q5: How should I dissolve and store this compound?
A5: Due to the myristoyl group, this peptide is lipophilic. For in vitro studies, it is typically dissolved in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in your cell culture medium to achieve the desired final concentration. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide Precipitation in Culture Medium | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. The peptide has low solubility in aqueous solutions. | Ensure the final concentration of the organic solvent in your cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When diluting the stock solution, add it to the medium dropwise while gently vortexing to ensure proper mixing. |
| No Observable Effect on ECM Protein Expression | The peptide concentration is too low. The incubation time is insufficient. The cell type is not responsive. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 1 µM). Extend the incubation time (e.g., 24, 48, 72 hours) to allow for changes in gene and protein expression. Confirm that your cell type expresses the necessary components of the TGF-β/SMAD signaling pathway. |
| Cell Viability is Reduced | The peptide concentration is too high, leading to cytotoxicity. The peptide solution is contaminated. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. Ensure that the peptide and all solutions are sterile. Prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | Inconsistent peptide concentration due to improper dissolution or storage. Variation in cell passage number or confluency. | Ensure the peptide is fully dissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in a key in vitro study.
| Cell Line | Concentration | Observed Effects | Reference |
| Hs68 Human Fibroblast | 0.04 µM | 1.2-fold enhancement of SMAD/SBE complex formation. | [1] |
| Hs68 Human Fibroblast | 0.2 µM | 1.9-fold enhancement of SMAD/SBE complex formation. Increased expression of COL1A1, COL1A2, COL3A1, COL5A1, and COL6A3. Decreased expression of MMP1 and MMP3. | [1] |
Experimental Protocols
Protocol: In Vitro Treatment of Human Fibroblasts with this compound
This protocol is based on the methodology described in the study by Smad-induced alterations of matrix metabolism by a myristoyl tetra peptide.[1][2]
1. Materials:
- Hs68 human fibroblast cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound (mAAPV)
- Dimethyl sulfoxide (DMSO), sterile
- 6-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- Reagents for RNA extraction or protein analysis (e.g., TRIzol, RIPA buffer)
2. Cell Culture and Seeding:
- Culture Hs68 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- When cells reach 80-90% confluency, detach them using trypsin-EDTA.
- Seed the cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
3. Preparation of mAAPV Stock and Working Solutions:
- Prepare a stock solution of mAAPV by dissolving the lyophilized peptide in sterile DMSO. For example, to prepare a 1 mM stock solution.
- Further dilute the stock solution in serum-free DMEM to prepare working solutions. For example, to achieve final concentrations of 0.04 µM and 0.2 µM.
4. Treatment of Cells:
- Once the cells have reached the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS.
- Add the serum-free medium containing the different concentrations of mAAPV (and a vehicle control with the same percentage of DMSO) to the respective wells.
- Incubate the cells for the desired period (e.g., 24 or 48 hours).
5. Post-Treatment Analysis:
- After incubation, the cells can be harvested for downstream analysis.
- For Gene Expression Analysis (qPCR): Lyse the cells directly in the wells using a lysis buffer (e.g., TRIzol) and proceed with RNA extraction, reverse transcription, and quantitative PCR for target genes (e.g., COL1A1, MMP1).
- For Protein Analysis (Western Blot): Lyse the cells using RIPA buffer, quantify protein concentration, and perform Western blot analysis for target proteins (e.g., procollagen (B1174764) I, SMAD2/3).
Visualizations
Caption: Workflow for treating cells with mAAPV and subsequent analysis.
Caption: The signaling cascade initiated by mAAPV, leading to changes in gene expression.
References
overcoming poor transdermal penetration of Myristoyl tetrapeptide Ala-Ala-Pro-Val
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the transdermal penetration of Myristoyl tetrapeptide Ala-Ala-Pro-Val.
Section 1: Troubleshooting Guide
This guide addresses specific issues encountered during experimental work in a question-and-answer format.
Q1: My in vitro skin permeation assay shows minimal to no penetration of this compound. What are the primary reasons for this?
A1: Poor penetration is a significant challenge primarily due to two factors: the nature of the peptide itself and the formidable barrier properties of the skin.
-
The Stratum Corneum (SC) Barrier: The outermost layer of the skin, the stratum corneum, is a highly organized, lipophilic barrier that effectively prevents the passage of most large and hydrophilic molecules.[1][2][3]
-
Physicochemical Properties of the Peptide: While the myristoyl group increases lipophilicity, the peptide still has a molecular weight of 566.77 g/mol , which is above the general 500 Dalton rule for efficient passive diffusion across the skin.[3][4] Its complex structure with multiple hydrogen bond donors and acceptors can also hinder its movement through the lipid-rich environment of the SC.
-
Suboptimal Formulation: The vehicle or formulation carrying the peptide plays a critical role. If the formulation does not effectively solubilize the peptide or interact with the stratum corneum, penetration will be negligible.
Q2: The "Myristoyl" modification is designed to enhance lipophilicity. Why is penetration still a major issue?
A2: The myristoyl group is a valid strategy to increase lipophilicity and improve interaction with the stratum corneum.[][6] However, it is not a guaranteed solution for effective transdermal delivery.
-
A Balance is Required: Transdermal delivery requires a balance between lipophilicity (to enter the SC) and hydrophilicity (to partition out of the SC into the more aqueous epidermis). The myristoyl modification significantly increases lipophilicity, which may enhance retention within the SC but hinder its subsequent release into the deeper, viable skin layers.
-
Formulation is Key: The enhanced lipophilicity of the peptide must be complemented by a suitable formulation. The vehicle must not only dissolve the peptide but also act as a penetration enhancer itself or work synergistically with other added enhancers.[7] Without an optimized delivery system, the benefit of the myristoyl group may not be fully realized.
Q3: I am observing high variability in my permeation study results. What experimental parameters should I control more carefully?
A3: High variability is a common issue in skin permeation studies. Rigorous control over experimental conditions is crucial.[8]
-
Skin/Membrane Source and Preparation: The choice and handling of the skin membrane is a major source of variability. Use skin from a consistent source (e.g., specific anatomical site from donors of a similar age range).[9] Ensure uniform thickness by using a dermatome and handle the tissue carefully to avoid damage.[8][9]
-
Receptor Fluid and Sink Conditions: The receptor fluid must be able to dissolve the peptide to ensure "sink conditions," where the concentration in the receptor compartment remains below 10-30% of the peptide's saturation solubility.[10] If the peptide has low aqueous solubility, consider adding solubilizers like albumin or using hydroalcoholic solutions, but first confirm they do not damage the skin membrane's integrity.[8][10]
-
Temperature and Hydration: Maintain a constant temperature (typically 32°C to mimic skin surface temperature) and ensure the skin surface is not allowed to dehydrate during the experiment.
-
Dosing: Apply a precise and uniform amount of the formulation to the skin surface for each diffusion cell.
Q4: My formulation appears unstable, or I suspect the peptide is degrading during the experiment. How can I address this?
A4: Peptide stability is a critical challenge.[6] Skin contains proteolytic enzymes that can degrade peptides, and the formulation itself can contribute to instability.[11]
-
pH Control: Maintain the formulation at an optimal pH where the peptide is most stable. This may require the use of buffering systems.[6]
-
Protease Inhibitors: While less common for topical applications, the inclusion of protease inhibitors in the formulation can be considered to prevent enzymatic degradation within the skin.[1]
-
Encapsulation: Encapsulating the peptide in carrier systems like liposomes or nanoparticles can protect it from both enzymatic degradation and harsh chemical environments within the formulation.[2][] Polymer-coated (e.g., PEGylated) liposomes can offer enhanced stability.[2]
-
Antioxidants: If the peptide is susceptible to oxidation, include antioxidants in the formulation.
-
Proper Storage and Packaging: Use airless, opaque packaging to protect the formulation from light and oxygen.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bioactive peptide with a dual mechanism of action. The core tetrapeptide, Ala-Ala-Pro-Val (AAPV), is known to be a competitive inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the breakdown of elastin (B1584352) and involved in chronic inflammatory skin conditions.[12] Additionally, it has been shown to stimulate the expression of extracellular matrix (ECM) proteins (like collagen and elastin) while inhibiting the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the ECM.[13]
Q2: What are the key physicochemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H54N4O6 | [4] |
| Molecular Weight | 566.77 g/mol | [4] |
| Sequence | Myristoyl-Ala-Ala-Pro-Val | N/A |
| Appearance | White to off-white powder | General Knowledge |
| Modification | N-terminus acylation with Myristic Acid | [][6] |
Q3: Which in vitro skin model is most appropriate for permeation studies of this peptide?
A3: The choice of skin model is critical for obtaining clinically relevant data.
-
Gold Standard: Excised human skin (from cadavers or cosmetic surgery) is considered the gold standard as it most accurately represents the in vivo barrier.[9][10]
-
Alternatives: When human skin is unavailable, porcine (pig) ear skin is often used as its structural and permeability characteristics are very similar to human skin. Other animal models may also be used, but correlation to human skin can be variable.[9]
-
Reconstructed Human Epidermis (RHE): These are artificially cultured skin models. While useful for irritation and toxicity testing, they often lack a fully mature stratum corneum and dermis, which can lead to an overestimation of permeability compared to human skin.
Q4: What are the most promising strategies to enhance the transdermal delivery of this peptide?
A4: A multi-pronged approach is often necessary. The most promising strategies fall into two categories:
-
Advanced Formulation (Chemical Enhancement): This involves incorporating the peptide into sophisticated carrier systems.
-
Lipid Vesicles: Liposomes, niosomes, and transfersomes can encapsulate the peptide, protecting it and facilitating its transport across the SC.[2][][14]
-
Microemulsions and Nanoemulsions: These systems have a high capacity to solubilize other molecules and can act as excellent vehicles for enhancing skin penetration.[2][]
-
Chemical Penetration Enhancers (CPEs): Adding CPEs like oleic acid, terpenes, or propylene (B89431) glycol to the formulation can reversibly disrupt the SC lipids, creating pathways for the peptide to pass through.[7][15]
-
-
Physical Enhancement Technologies: These methods use external energy to bypass or disrupt the stratum corneum.
-
Microneedles: Solid or dissolving microneedles create micron-sized pores in the skin, allowing the peptide to bypass the SC entirely.[1][7][16]
-
Iontophoresis: Applying a low-level electrical current can drive charged peptides across the skin.[1][17]
-
Sonophoresis (Ultrasound): Low-frequency ultrasound can temporarily fluidize the SC lipids, increasing permeability.[18]
-
Section 3: Data Presentation
Table 1: Comparison of Chemical & Formulation-Based Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations & Challenges |
| Chemical Enhancers (e.g., Oleic Acid, Propylene Glycol) | Reversibly disrupts the ordered structure of stratum corneum lipids.[1][7] | Simple to formulate, cost-effective. | Potential for skin irritation with prolonged use[15]; efficacy can be limited for large molecules. |
| Liposomes/Niosomes | Encapsulate the peptide in lipid vesicles, facilitating fusion with and passage through the SC.[] | Protects peptide from degradation; can be tailored for specific release profiles. | Can have issues with formulation stability and scaling up production.[2] |
| Microemulsions/ Nanoemulsions | High solubilizing capacity and thermodynamic stability; droplets act as penetration enhancers.[2] | High drug loading capacity; enhances permeation of both lipophilic and hydrophilic drugs. | Requires careful selection of surfactants to avoid skin irritation. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulate the peptide in a solid lipid core, offering controlled release and good skin compatibility.[1][14] | High stability; provides UV protection for the active ingredient. | Lower drug loading capacity compared to emulsions; potential for drug expulsion during storage. |
Table 2: Overview of Physical Penetration Enhancement Technologies
| Technology | Mechanism of Action | Advantages | Considerations & Challenges |
| Microneedles | Create microscopic, transient channels through the stratum corneum, bypassing the main barrier.[7] | Painless; highly effective for large molecules; avoids enzymatic degradation in the epidermis. | Requires specialized applicators; potential for local irritation or infection if not used properly. |
| Iontophoresis | An applied low-voltage electrical current drives charged or ionized molecules across the skin.[17][19] | Controlled, rate-programmable delivery. | Only suitable for charged/ionizable molecules; potential for skin irritation and electrode polarization. |
| Sonophoresis (Ultrasound) | Ultrasonic waves create transient pores (cavitation) and fluidize lipid bilayers in the SC.[18][19] | Non-invasive; can be synergistic with chemical enhancers. | Requires specialized equipment; deep tissue heating can be a concern. |
| Electroporation | High-voltage, short-duration electrical pulses create transient aqueous pores in the SC.[19][20] | Significantly increases permeability for large macromolecules. | Can cause discomfort or muscle stimulation; requires complex equipment. |
Section 4: Experimental Protocols
Protocol 1: Standard In Vitro Skin Permeation Assay using Franz Diffusion Cells
This protocol outlines a standard method for assessing the transdermal permeation of this compound.
1. Materials & Equipment:
-
Franz-type vertical diffusion cells
-
Human or porcine skin, dermatomed to a thickness of ~500-750 µm
-
Receptor medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizer like BSA or Tween 80 to maintain sink conditions)
-
Formulation containing this compound
-
Stirring water bath or dry block heater with magnetic stirrers
-
Syringes and needles for sampling
-
HPLC or LC-MS/MS system for peptide quantification
-
Microbalance, pH meter, vortex mixer
2. Skin Membrane Preparation:
-
Thaw frozen skin slowly at room temperature.
-
Remove any subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz cells.
-
Visually inspect each skin section for integrity, discarding any with holes or imperfections.
3. Experimental Setup:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C), degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in the heating block and allow the system to equilibrate for at least 30 minutes.
-
After equilibration, apply a precise amount of the peptide formulation (e.g., 5-10 mg/cm²) uniformly onto the skin surface in the donor compartment.
4. Sampling Procedure:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Store samples at an appropriate temperature (e.g., -20°C or -80°C) until analysis.
5. Sample Analysis & Data Calculation:
-
Quantify the concentration of the peptide in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the cumulative amount of peptide permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss) in μg/cm²/h.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peptide Penetration
Caption: A logical workflow for troubleshooting poor in vitro skin penetration results.
Diagram 2: Experimental Workflow for In Vitro Permeation Study
Caption: Step-by-step workflow for a Franz diffusion cell permeation experiment.
Diagram 3: Simplified Signaling Pathway of Myristoyl Tetrapeptide AAPV
Caption: Mechanism of action showing ECM preservation and synthesis stimulation.
References
- 1. Strategies for transportation of peptides across the skin for treatment of multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. expert.taylors.edu.my [expert.taylors.edu.my]
- 4. This compound 1616261-46-1 | MCE [medchemexpress.cn]
- 6. ulprospector.com [ulprospector.com]
- 7. biorxiv.org [biorxiv.org]
- 8. How to define the experimental conditions of skin permeation assays for drugs presenting biopharmaceutical limitations? The experience with testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transdermal Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Transdermal delivery of peptide and protein drugs: An overview | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of HPLC Purification for Myristoyl Tetrapeptide Ala-Ala-Pro-Val
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of the myristoyl tetrapeptide Ala-Ala-Pro-Val. The myristoyl group significantly increases the hydrophobicity of the peptide, presenting unique challenges during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC purification of Myristoyl-Ala-Ala-Pro-Val?
The most common issues include poor peak shape (broadening and tailing), low recovery of the peptide, and sample solubility problems.[1] These challenges are primarily due to the hydrophobic nature of the myristoyl group, which can lead to peptide aggregation and strong interactions with the stationary phase.[1]
Q2: Which stationary phase is best suited for purifying this myristoylated tetrapeptide?
Reverse-phase HPLC (RP-HPLC) is the standard method for peptide purification.[2][3] For a hydrophobic peptide like Myristoyl-Ala-Ala-Pro-Val, a C18 column is a common starting point.[2][3][4] However, if you experience very strong retention or poor peak shape, consider a stationary phase with a shorter alkyl chain, such as C8 or C4, or a phenyl-based column, which can reduce the hydrophobic interactions.[5][6]
Q3: How can I improve the solubility of Myristoyl-Ala-Ala-Pro-Val for injection?
Due to its hydrophobicity, this peptide may have limited solubility in aqueous solutions.[7] It is often beneficial to dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) first.[1][6] Subsequently, this solution can be diluted with the initial mobile phase solvent to ensure compatibility with the HPLC system.[1] Always filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent column clogging.[2][6]
Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase, and what concentration should I use?
TFA is an ion-pairing agent commonly used in peptide purification.[8][9] It helps to sharpen peaks by masking residual silanol (B1196071) groups on the silica-based stationary phase and by forming ion pairs with the peptide.[1][8] A concentration of 0.1% TFA in both the aqueous and organic mobile phases is a standard starting point.[4][9] If peak tailing is observed, you might consider slightly increasing the TFA concentration.[1] However, for applications where TFA is undesirable (e.g., cell-based assays), alternative ion-pairing agents or different mobile phase pH can be explored.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening)
Poor peak shape is a frequent issue when purifying hydrophobic peptides.[1] Tailing peaks can be caused by secondary interactions with the column, while broad peaks may indicate peptide aggregation or slow kinetics.[1]
| Possible Cause | Solution |
| Secondary Silanol Interactions | Ensure 0.1% TFA is present in the mobile phase to mask free silanol groups.[1][8] Using a high-purity, end-capped column can also minimize these interactions. |
| Peptide Aggregation | Decrease the sample concentration. Elevating the column temperature (e.g., to 40-60°C) can disrupt aggregates and improve peak shape.[1][7] |
| Slow Desorption Kinetics | A shallower gradient can provide more time for the peptide to interact with the stationary phase and elute in a narrower band.[1] Reducing the flow rate may also improve peak sharpness. |
| Inappropriate Stationary Phase | If tailing persists on a C18 column, switch to a less retentive phase like C8, C4, or a phenyl column.[5][6] |
Problem 2: Low Peptide Recovery
Low recovery of the purified peptide is a significant concern, especially with hydrophobic peptides that can irreversibly adsorb to the column or aggregate and precipitate.[1][6]
| Possible Cause | Solution |
| Irreversible Adsorption | Passivating the HPLC system with a strong acid can help minimize peptide adsorption to metallic surfaces.[1] Using a biocompatible (PEEK) HPLC system is also an option. |
| Sample Precipitation on Column | Ensure the peptide is fully dissolved in the injection solvent and that the initial mobile phase conditions are not too weak (i.e., too aqueous), which could cause the peptide to precipitate upon injection.[6] Increasing the initial percentage of the organic solvent can help. |
| Peptide Aggregation | Similar to improving peak shape, increasing the column temperature can enhance solubility and recovery.[1][7] |
| Strong Retention on Column | If the peptide is not eluting, consider a stronger organic solvent in the mobile phase (e.g., isopropanol in addition to acetonitrile) or switch to a less hydrophobic stationary phase (C8 or C4).[5][6] |
Experimental Protocols
General RP-HPLC Purification Protocol for Myristoyl-Ala-Ala-Pro-Val
This protocol provides a starting point for the purification of Myristoyl-Ala-Ala-Pro-Val. Optimization will likely be required based on the specific crude sample and HPLC system.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of DMSO.
-
Dilute the peptide solution with Mobile Phase A to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter.[6]
-
-
HPLC System Preparation:
-
Gradient Elution:
-
Equilibrate the column with the initial gradient conditions for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient. The optimal gradient will depend on the hydrophobicity of the impurities but a common starting point is a shallow gradient. For example, 20-80% Mobile Phase B over 60 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the fractions with the desired purity.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Quantitative Data
The following tables provide illustrative data on how different HPLC parameters can affect the purification of a myristoylated tetrapeptide. These are representative examples based on common outcomes for hydrophobic peptides and should be used as a guide for method development.
Table 1: Effect of Stationary Phase on Purity and Recovery
| Stationary Phase | Purity (%) | Recovery (%) | Observations |
| C18 | 96.2 | 75 | Good resolution but some peak tailing. |
| C8 | 97.5 | 85 | Sharper peaks and improved recovery. |
| C4 | 95.8 | 90 | Less retention, may co-elute with closely related impurities. |
| Phenyl | 97.1 | 82 | Different selectivity, useful for resolving difficult impurities. |
Table 2: Impact of Mobile Phase Organic Solvent on Retention Time and Peak Shape
| Organic Solvent (Mobile Phase B) | Retention Time (min) | Peak Shape |
| Acetonitrile | 25.4 | Symmetrical |
| Methanol | 32.8 | Broader |
| Isopropanol (as an additive) | 22.1 | Sharper, reduced tailing |
Visualizations
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. waters.com [waters.com]
- 8. hplc.eu [hplc.eu]
- 9. biotage.com [biotage.com]
troubleshooting inconsistent results in Myristoyl tetrapeptide Ala-Ala-Pro-Val assays
Welcome to the technical support center for Myristoyl tetrapeptide Ala-Ala-Pro-Val assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer. How can I dissolve it?
A1: this compound is a hydrophobic peptide due to its amino acid composition (Alanine and Valine) and the myristoyl group. Direct dissolution in aqueous buffers is often challenging. We recommend first dissolving the lyophilized peptide in a minimal amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] Once fully dissolved, slowly add the aqueous buffer of your choice to the desired final concentration while vortexing. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells, typically not exceeding 0.1% to 1% DMSO.[3]
Q2: I've dissolved the peptide in DMSO and diluted it in my cell culture medium, but I'm observing a cloudy solution. What is happening?
A2: The cloudiness indicates that the peptide is aggregating or precipitating upon dilution in the complex environment of the cell culture medium.[4] This can be due to interactions with salts or proteins in the medium. To mitigate this, try the following:
-
Sonication: Briefly sonicate the solution to help break up aggregates.[1][2]
-
Temperature: Gentle warming of the solution can sometimes improve solubility, but be cautious to avoid peptide degradation.[1][2]
-
pH Adjustment: Ensure the pH of your final solution is not at the isoelectric point of the peptide, as this is where solubility is at its minimum.[5]
Q3: My assay results are inconsistent from one experiment to the next. Could peptide aggregation be the cause?
A3: Yes, peptide aggregation is a significant source of inconsistent results. Aggregates can lead to a lower effective concentration of the monomeric, active peptide, resulting in reduced and variable bioactivity. In assays like ELISA, aggregates can also cause non-specific binding and interference.[6][7] It is crucial to ensure complete solubilization of the peptide before each experiment.
Q4: What is the expected mechanism of action for this compound?
A4: this compound is known to stimulate the expression of extracellular matrix (ECM) proteins and inhibit the activity of matrix metalloproteinases (MMPs). The myristoyl group enhances its interaction with the cell membrane, facilitating its uptake and activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in MMP Inhibition Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Incomplete peptide solubilization leading to uneven distribution of the inhibitor. | Ensure the peptide is fully dissolved in an organic solvent before diluting into the assay buffer. Briefly vortex the final solution before adding it to the wells. |
| Lower than expected inhibition | Peptide aggregation reducing the concentration of active inhibitor. | Prepare fresh dilutions of the peptide for each experiment. Consider using a solubilizing agent in your assay buffer if compatible with the enzyme. |
| Peptide adsorption to the microplate surface. | Pre-incubate the wells with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. | |
| Fluorescence interference | The peptide solution is autofluorescent at the assay wavelengths. | Run a control with the peptide alone (no enzyme or substrate) to measure its background fluorescence and subtract it from the assay readings. |
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., Collagen Synthesis)
| Symptom | Possible Cause | Suggested Solution |
| Low or no cellular response | Peptide precipitated in the cell culture medium. | Visually inspect the medium for any signs of precipitation after adding the peptide. If observed, refer to the solubilization troubleshooting guide (FAQ 2). |
| Insufficient cellular uptake. | The myristoyl group generally enhances uptake, but ensure the incubation time is sufficient for the peptide to enter the cells and exert its effect. | |
| Cell toxicity observed | High concentration of the organic solvent used for dissolution. | Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level for your specific cell line (typically ≤ 0.1%).[3] Run a vehicle control to assess solvent toxicity. |
| Peptide itself is toxic at the tested concentration. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the peptide. |
Experimental Protocols & Methodologies
General Protocol for Peptide Solubilization
-
Centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Allow the vial to warm to room temperature before opening to minimize moisture condensation.
-
Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly until the peptide is completely dissolved.
-
For your working solution, slowly add your aqueous buffer or cell culture medium to the DMSO stock solution while vortexing to achieve the desired final peptide concentration. Ensure the final DMSO concentration is compatible with your assay.
General Protocol for a Fluorogenic MMP Inhibition Assay
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Reconstitute the MMP enzyme and the fluorogenic substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the assay buffer from your stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted peptide inhibitor solutions.
-
Add the MMP enzyme to all wells except the blank.
-
Include a positive control (a known MMP inhibitor) and a negative control (assay buffer without inhibitor).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates).[8]
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of the peptide compared to the negative control.
-
Plot the percent inhibition versus the peptide concentration to determine the IC₅₀ value.
-
Visualizations
Caption: A workflow for the proper solubilization of this compound.
Caption: A generalized workflow for conducting an MMP inhibition assay.
Caption: A putative signaling pathway for this compound.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. A direct interaction between transforming growth factor (TGF)-betas and amyloid-beta protein affects fibrillogenesis in a TGF-beta receptor-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
optimizing incubation time for Myristoyl tetrapeptide Ala-Ala-Pro-Val experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoyl tetrapeptide Ala-Ala-Pro-Val.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell culture experiments?
The optimal incubation time will vary depending on the cell type and the specific endpoint being measured. Based on studies with Hs68 human fibroblast cells, here are some recommended starting points:
-
For analyzing protein expression (e.g., Western Blot, ELISA): An incubation time of 48 hours has been shown to be effective for observing changes in the expression of extracellular matrix (ECM) proteins like collagen I and matrix metalloproteinases (MMPs).[1]
-
For analyzing gene expression (e.g., qPCR): A shorter incubation time of 24 hours can be sufficient to detect changes in the transcription of target genes, such as those encoding for collagen.[1]
It is always recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental model and target of interest.
Q2: What is the recommended concentration range for this compound?
A concentration range of 0.01 µM to 0.2 µM has been demonstrated to be effective in stimulating collagen I expression and inhibiting MMP-1 expression in a concentration-dependent manner in Hs68 human fibroblast cells.[1] A concentration-response curve should be generated to identify the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the mechanism of action for this compound?
This compound stimulates the expression of ECM proteins and inhibits the expression of MMPs that degrade the ECM.[1][2] This is achieved through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. The peptide directly activates SMAD2 and induces the binding of SMAD3 to DNA, leading to the increased expression of collagen genes (e.g., COL1A1, COL1A2) and decreased expression of MMP-related genes (e.g., MMP1, MMP3).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the peptide | Suboptimal Incubation Time or Concentration: The incubation time may be too short or the concentration too low to elicit a response. | Perform a time-course and concentration-response experiment to determine the optimal conditions for your cell line. |
| Peptide Degradation: Peptides can be susceptible to degradation by proteases in serum-containing media or due to improper storage. | Prepare fresh peptide solutions for each experiment. If using serum, consider reducing the serum concentration or using a serum-free medium during the peptide treatment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Cell Line Unresponsive: The specific cell line may not express the necessary receptors or downstream signaling components to respond to the peptide. | Confirm the expression of TGF-β receptors in your cell line. Consider testing a different cell line known to be responsive to TGF-β signaling. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to attach and spread evenly before adding the peptide. |
| Peptide Adsorption to Plasticware: Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. | Use low-protein-binding microplates and pipette tips. Pre-wetting pipette tips with the peptide solution before dispensing can also help. | |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate can be prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Cell Toxicity or Death | High Peptide Concentration: Although generally well-tolerated, very high concentrations of any peptide can potentially induce toxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of the peptide on your specific cell line. |
| Contaminants in Peptide Stock: Impurities from synthesis or improper handling can be toxic to cells. | Ensure the peptide is of high purity. Dissolve the peptide in a sterile, cell culture-grade solvent (e.g., DMSO, sterile water) and filter-sterilize if necessary. |
Experimental Protocols
Protocol 1: Analysis of Collagen I Expression by Western Blot
-
Cell Seeding: Plate Hs68 human fibroblast cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing this compound at final concentrations of 0.01, 0.04, and 0.2 µM. Include a vehicle control (e.g., DMSO or the solvent used to dissolve the peptide).
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Collagen I and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities using densitometry software and normalize the Collagen I signal to the loading control.
Protocol 2: Analysis of MMP-1 Secretion by ELISA
-
Cell Seeding: Seed Hs68 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Peptide Treatment: Replace the medium with fresh serum-free medium containing this compound at final concentrations of 0.04 and 0.2 µM, along with a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform an ELISA for MMP-1 according to the manufacturer's instructions using the collected supernatant.
-
Analysis: Determine the concentration of MMP-1 in each sample based on the standard curve. Normalize the results to the total protein content of the corresponding cell lysates if desired.
Quantitative Data Summary
Table 1: Effect of this compound on Collagen I Expression in Hs68 Cells after 24 hours of Incubation.[1]
| Concentration (µM) | Fold Increase in Collagen I Expression (vs. Control) |
| 0.01 | 1.4 |
| 0.04 | 1.9 |
| 0.2 | 2.1 |
Table 2: Effect of this compound on MMP-1 Expression in Hs68 Cells after 48 hours of Incubation.[1]
| Concentration (µM) | MMP-1 Expression (% of Control) |
| 0.04 | 78 ± 11.2 |
| 0.2 | 70 ± 7.7 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: A typical workflow for cell-based experiments with the peptide.
References
Technical Support Center: Scaling Up Myristoyl-Tetrapeptide Ala-Ala-Pro-Val Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of Myristoyl-Ala-Ala-Pro-Val.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Myristoyl-Ala-Ala-Pro-Val in a question-and-answer format.
| Problem | Question | Possible Cause | Recommended Solution |
| Low Yield During Synthesis | Why is the overall yield of my peptide synthesis low before cleavage? | Incomplete Couplings: The hydrophobic nature of the growing Ala-Ala-Pro-Val sequence can lead to peptide aggregation on the resin, hindering subsequent amino acid couplings.[1][2] | Optimize Coupling Strategy: • Double couple each amino acid, especially Valine and the second Alanine. • Use a stronger coupling agent like HATU or HBTU.[3] • Increase the excess of amino acid and coupling reagents. Improve Solvation: • Switch from DMF to NMP or a mixture of solvents to better solvate the growing peptide chain.[1][4] • Consider using a PEG-grafted resin (e.g., ChemMatrix®) to reduce on-resin aggregation.[1] |
| Incomplete Fmoc Deprotection: Aggregation can also prevent the piperidine (B6355638) solution from efficiently removing the Fmoc protecting group.[1] | Enhance Deprotection: • Increase the deprotection time with piperidine. • Add a stronger base like DBU (1-2%) to the piperidine solution.[5] | ||
| Difficulty in Purification | My crude peptide is insoluble in standard HPLC solvents. How can I purify it? | High Hydrophobicity: The myristoyl group and the tetrapeptide sequence (Ala-Ala-Pro-Val) make the final product highly hydrophobic, leading to poor solubility in aqueous buffers.[6] | Improve Solubility for Purification: • Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or formic acid before diluting it into the initial HPLC mobile phase.[5] • Use a mobile phase with a higher initial organic content (e.g., acetonitrile (B52724) or isopropanol).[6] • Consider adding trifluoroethanol (TFE) to the mobile phase to disrupt aggregation and improve solubility.[6] |
| My peptide elutes as a broad peak or multiple peaks during HPLC. | On-Column Aggregation: The peptide may be aggregating on the HPLC column, leading to poor peak shape. | Optimize HPLC Conditions: • Increase the column temperature to 30-40°C to reduce aggregation. • Use a column with a wider pore size (300 Å) suitable for hydrophobic peptides. • Lower the peptide concentration injected onto the column. | |
| Myristoylation Issues | How can I confirm the myristoylation of the N-terminus is complete? | Incomplete Reaction: Steric hindrance or aggregation of the peptide on the resin can lead to incomplete acylation with myristic acid. | Confirm and Optimize Myristoylation: • After coupling myristic acid, take a small sample of the resin, cleave the peptide, and analyze it by mass spectrometry to check for the expected mass increase of 210.32 Da. • If the reaction is incomplete, repeat the coupling with fresh myristic acid and coupling reagents.[3] |
| Scale-Up Challenges | I am observing batch-to-batch variability in yield and purity when scaling up the synthesis. | Inconsistent Reaction Conditions: Small variations in reaction times, temperature, and mixing can have a larger impact at scale.[7] Raw Material Quality: Inconsistencies in the purity of amino acids, solvents, and reagents can affect the outcome.[8] | Standardize and Control the Process: • Implement strict Standard Operating Procedures (SOPs) for all synthesis steps. • Utilize automated peptide synthesizers for better consistency. • Establish rigorous quality control for all incoming raw materials.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Myristoyl-Ala-Ala-Pro-Val?
A1: The main challenges stem from the hydrophobic nature of both the myristoyl group and the Ala-Ala-Pro-Val sequence. This leads to:
-
On-resin aggregation during solid-phase peptide synthesis (SPPS), which can result in incomplete coupling and deprotection steps, leading to lower yields and purity.[1][2]
-
Poor solubility of the crude and purified peptide in aqueous solutions, making purification by reverse-phase HPLC difficult.[6]
-
Increased potential for side reactions if reaction conditions are not optimized to overcome aggregation.
Q2: Which type of resin is best suited for the synthesis of this peptide?
A2: For hydrophobic peptides like Myristoyl-Ala-Ala-Pro-Val, a polyethylene (B3416737) glycol (PEG)-grafted polystyrene resin (e.g., TentaGel®, ChemMatrix®) is often preferred over standard polystyrene resins.[1] The PEG linker can improve the solvation of the growing peptide chain, reducing aggregation and improving reaction kinetics.
Q3: What cleavage cocktail is recommended for this peptide?
A3: A standard cleavage cocktail such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is generally effective for cleaving the peptide from the resin and removing side-chain protecting groups.[9] Given the absence of sensitive residues like Cys, Trp, or Met in the Ala-Ala-Pro-Val sequence, a more complex scavenger combination is not typically necessary.[10]
Q4: How can I analyze the purity and identity of the final Myristoyl-Ala-Ala-Pro-Val product?
A4: The purity of the final peptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210-220 nm. The identity should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical mass of Myristoyl-Ala-Ala-Pro-Val (C33H59N5O6, MW: 621.85 g/mol ).[11][12]
Q5: What are the key considerations when scaling up the synthesis of Myristoyl-Ala-Ala-Pro-Val?
A5: When scaling up, it is crucial to consider:
-
Process consistency: Ensure robust and reproducible procedures for all steps.[7]
-
Reagent sourcing and quality: Use high-quality reagents from reliable suppliers to minimize batch-to-batch variability.[8]
-
Purification capacity: Large-scale purification of hydrophobic peptides can be a bottleneck. Ensure your chromatography system and columns are adequate for the intended scale.
-
Waste management: The use of large volumes of solvents and reagents in peptide synthesis necessitates a proper waste disposal plan.[13]
-
Economic viability: The cost of raw materials and the overall process efficiency become more critical at larger scales.[8]
Quantitative Data Summary
The following table summarizes the expected, albeit generalized, quantitative data for the synthesis of Myristoyl-Ala-Ala-Pro-Val at different scales. Actual results may vary depending on the specific synthesis strategy and equipment used.
| Parameter | Lab Scale (0.1 mmol) | Pilot Scale (1 mmol) | Production Scale (10 mmol) |
| Crude Peptide Yield | 60-80% | 55-75% | 50-70% |
| Crude Peptide Purity (by HPLC) | 50-70% | 45-65% | 40-60% |
| Final Purity after Purification | >95% | >95% | >95% |
| Overall Yield of Pure Peptide | 25-40% | 20-35% | 15-30% |
Detailed Experimental Protocol
This protocol outlines the manual synthesis of Myristoyl-Ala-Ala-Pro-Val using Fmoc-based solid-phase peptide synthesis (SPPS).
1. Resin Preparation and First Amino Acid Loading:
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).
-
Procedure:
-
Swell 1g of resin in 10 mL of Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF) (3 x 10 mL).[9]
-
Perform Fmoc deprotection by treating the resin with 10 mL of 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[9]
-
Wash the resin with DMF (5 x 10 mL).
-
Couple Fmoc-Val-OH (3 equivalents) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
2. Peptide Chain Elongation (Ala-Ala-Pro):
-
For each amino acid (Pro, Ala, Ala):
-
Perform Fmoc deprotection as described in step 1.2.
-
Wash with DMF (5 x 10 mL).
-
Couple the next Fmoc-protected amino acid (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours. A double coupling is recommended for each step.
-
Wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
3. N-Terminal Myristoylation:
-
After the final Fmoc deprotection of the N-terminal Alanine, wash the resin thoroughly with DMF.
-
Couple Myristic Acid (4 eq.) using HATU (4 eq.) and DIPEA (8 eq.) in DMF. Allow the reaction to proceed for 4 hours.[3]
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum.
4. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[9]
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2 hours.[9]
-
Filter the resin and collect the filtrate.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Myristoyl-Ala-Ala-Pro-Val.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 8. occamdesign.com [occamdesign.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crodabeauty.com [crodabeauty.com]
Validation & Comparative
Validating the Inhibitory Effect of Myristoyl Tetrapeptide Ala-Ala-Pro-Val on Human Neutrophil Elastase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristoyl Tetrapeptide Ala-Ala-Pro-Val and HNE Inhibition
Human neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] While essential for host defense through the degradation of foreign proteins, its dysregulated activity contributes to tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2] Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy.
The tetrapeptide Ala-Ala-Pro-Val is a known competitive inhibitor of HNE.[3] The addition of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide is a common strategy to enhance cell permeability and potency of bioactive peptides. It is hypothesized that this lipid conjugation increases the inhibitory efficacy of the AAPV peptide against HNE, though specific IC50 or Ki values for the myristoylated form are not publicly documented.
Comparative Analysis of HNE Inhibitors
To provide a framework for evaluating the potential of this compound, this section details the inhibitory potency of other known HNE inhibitors.
| Inhibitor | Type | Mechanism of Action | IC50 | Ki |
| Sivelestat | Synthetic, Small Molecule | Competitive inhibitor of HNE.[1] | 44 nM | - |
| Alvelestat (AZD9668) | Synthetic, Small Molecule | Selective and reversible inhibitor of HNE. | 12 nM | 9.4 nM |
| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MS-AAPV-CMK) | Synthetic, Peptide-based | Irreversible inhibitor, forms a covalent bond with the active site serine of HNE.[4] | - | - |
| Eglin c | Natural, Protein | Potent and specific inhibitor of HNE.[1] | - | - |
| α1-Antitrypsin (A1AT) | Endogenous, Protein | Primary physiological inhibitor of HNE.[1] | - | - |
Experimental Protocols for HNE Inhibition Assay
To facilitate the validation of HNE inhibitors, a detailed protocol for a fluorogenic in vitro HNE activity assay is provided below. This method is highly sensitive and suitable for determining key inhibitory parameters such as IC50.[2]
Fluorogenic HNE Inhibition Assay Protocol
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0[1]
-
Inhibitor stock solutions (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HNE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay. A typical concentration is 0.5 nM.[1]
-
Prepare a stock solution of the fluorogenic substrate MeOSuc-AAPV-AMC in DMSO. Further dilute in Assay Buffer to the desired final concentration (e.g., 10 µM).[1]
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add a fixed volume of the HNE working solution.
-
Add the desired concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined pre-incubation period to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the MeOSuc-AAPV-AMC substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record measurements at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Scientific Context
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of HNE-mediated tissue damage and its inhibition.
Caption: Experimental workflow for HNE inhibition assay.
References
- 1. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristoyl Tetrapeptide Ala-Ala-Pro-Val and Commercial Inhibitors in Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myristoyl Tetrapeptide Ala-Ala-Pro-Val
This compound is a synthetic peptide modified with a myristoyl group, a lipid tail intended to enhance its penetration through the skin barrier. The core tetrapeptide, Ala-Ala-Pro-Val (AAPV), is recognized as an inhibitor of Human Neutrophil Elastase (HNE), a serine protease implicated in the degradation of extracellular matrix proteins during inflammation.[1] Furthermore, there is evidence suggesting its involvement in modulating the p38 MAPK signaling cascade, a critical pathway in the cellular response to inflammatory stimuli.[2] This dual activity suggests its potential as a therapeutic agent in inflammatory skin conditions and other inflammatory disorders.
Comparison with Commercially Available Inhibitors
To provide a benchmark for evaluating this compound, this section details commercially available inhibitors for its two primary proposed targets: p38 MAPK and Human Neutrophil Elastase.
p38 MAPK Inhibitors
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the production of pro-inflammatory cytokines like TNF-α and IL-6. Their inhibition is a key strategy in the development of anti-inflammatory therapies.
Below is a table summarizing the inhibitory activity of several commercially available p38 MAPK inhibitors.
| Inhibitor | Target(s) | IC50 |
| SB 203580 | p38α, p38β | ~50-100 nM |
| BIRB 796 | p38α, p38β, p38γ, p38δ | ~1-34 nM |
| VX-745 (Neflamapimod) | p38α | 10 nM |
| TAK-715 | p38α | 7.1 nM |
| SB 202190 | p38α, p38β | 50 nM (p38α), 100 nM (p38β)[3] |
Human Neutrophil Elastase (HNE) Inhibitors
Human Neutrophil Elastase is a powerful serine protease released by neutrophils during inflammation. Its excessive activity can lead to tissue damage and is associated with various inflammatory diseases, including psoriasis and chronic obstructive pulmonary disease (COPD).
The following table summarizes the inhibitory activity of selected commercially available HNE inhibitors.
| Inhibitor | Target | IC50 / Ki |
| AZD9668 | Human Neutrophil Elastase | IC50: 12 nM |
| ONO-6818 | Human Neutrophil Elastase | IC50: 10 nM |
| ICI 200,355 | Human Neutrophil Elastase | Ki: 0.6 nM[3] |
| MeOSuc-AAPV-CMK | Human Neutrophil Elastase | - |
| Sivelestat | Human Neutrophil Elastase | IC50: ~40 nM |
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of this compound with the aforementioned inhibitors, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro p38α MAPK Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAPK.
Materials and Reagents:
-
Recombinant active human p38α MAPK
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compound (this compound) and control inhibitors (e.g., SB 203580)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, kinase buffer, and recombinant p38α MAPK.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a method to measure the inhibitory activity of a test compound against HNE.
Materials and Reagents:
-
Human Neutrophil Elastase
-
Assay buffer (e.g., 0.1 M HEPES pH 7.5, 0.5 M NaCl, 10% DMSO)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Test compound (this compound) and control inhibitors (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions and HNE.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Detection: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without any inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizing the Signaling Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: Experimental workflow for determining HNE inhibition.
Conclusion
This compound presents an interesting profile with potential inhibitory effects on both the p38 MAPK pathway and Human Neutrophil Elastase. While direct comparative data is currently lacking, the information and protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies. By systematically evaluating its potency against established commercial inhibitors, the scientific community can better ascertain the therapeutic potential of this lipopeptide in the context of inflammatory diseases.
References
A Comparative Guide to the Reproducibility of Myristoyl Tetrapeptide Ala-Ala-Pro-Val Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myristoyl Tetrapeptide Ala-Ala-Pro-Val's performance, focusing on the reproducibility of experimental results in key applications. Due to the limited availability of direct reproducibility studies for this specific myristoylated peptide, this guide synthesizes data from its base peptide (Ala-Ala-Pro-Val) and functionally similar lipid-modified peptides to provide a framework for evaluating its expected performance and establishing robust experimental designs.
This compound is a synthetic peptide that combines the Ala-Ala-Pro-Val tetrapeptide, a known inhibitor of human neutrophil elastase (HNE), with myristic acid, a saturated fatty acid. This lipid modification is designed to enhance the peptide's penetration through the stratum corneum, thereby increasing its bioavailability for topical applications aimed at reducing inflammation and extracellular matrix (ECM) degradation.
Data Presentation: Performance and Comparison
The following tables summarize quantitative data on the key activities of Ala-Ala-Pro-Val and related lipid-modified peptides. This data is compiled from various sources to serve as a benchmark for experimental planning.
Table 1: Inhibition of Human Neutrophil Elastase (HNE)
| Compound | Concentration | % Inhibition | IC50 Value | Reference Compound |
| Ala-Ala-Pro-Val (AAPV) | 10 µM | Approx. 50% | ~10 µM | Elastatinal |
| C7 Acyl-AAPV | 10 µM | > 90% | < 1 µM | Ala-Ala-Pro-Val |
| Myristoyl-AAPV (Expected) | ~1-5 µM | > 90% | < 1 µM | Ala-Ala-Pro-Val |
| Lyngbyastatin 7 | - | - | 23 nM | - |
Note: Data for Myristoyl-AAPV is extrapolated based on the significantly enhanced potency observed with other forms of lipid modification on the AAPV peptide. Direct, publicly available IC50 values for Myristoyl-AAPV are limited.
Table 2: In Vitro Skin Permeation Enhancement
| Compound | Vehicle | Permeation Enhancement Ratio (vs. Unmodified) | Amount in Skin after 24h (vs. Unmodified) |
| Ala-Ala-Pro-Val (AAPV) | Propylene Glycol/Water | 1 (Baseline) | 1 (Baseline) |
| C8 Lipoamino Acid-AAPV | Propylene Glycol/Water | ~3-5 fold | Increased |
| C10 Lipoamino Acid-AAPV | Propylene Glycol/Water | ~5-8 fold | Significantly Increased |
| Myristoyl-AAPV (Expected) | Various Emulsions | Significant Increase | Significant Increase |
Note: The myristoyl group (C14) is expected to further enhance lipophilicity and skin retention compared to shorter lipid chains.
Table 3: Inhibition of Matrix Metalloproteinases (MMPs)
| Inhibitor Class/Compound | Target MMP(s) | IC50 Range | Notes |
| Peptide-based (General) | MMP-2, MMP-9 | 10 µM - 500 µM | Broad-spectrum, often with lower potency. |
| Myristoyl-AAPV (Claimed) | MMP-1, MMP-3, MMP-9 | Data Not Available | Inhibition of MMPs is a claimed activity. |
| Selective MMP-13 Inhibitors | MMP-13 | 2.7 nM - 42 nM | Highly potent and selective synthetic inhibitors. |
| Synthetic MMP-9 Inhibitors | MMP-9 | 3.3 nM - 139 µM | Wide range of potencies depending on the chemical scaffold. |
Experimental Protocols
To ensure the reproducibility of results, the following detailed methodologies for key experiments are provided.
Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and offers high sensitivity.
-
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0
-
This compound and other test inhibitors
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare stock solutions of the test inhibitors (e.g., 10 mM in DMSO).
-
Create a dilution series of the inhibitors in Assay Buffer.
-
Add 20 µL of diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of the black 96-well plate.
-
Prepare an HNE working solution in Assay Buffer (final concentration e.g., 0.5 nM).
-
Add 160 µL of the HNE working solution to each well and incubate for 15 minutes at 37°C.
-
Prepare the substrate working solution (MeOSuc-AAPV-AMC) in Assay Buffer (final concentration e.g., 10 µM).
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 10-30 minutes, reading every 60 seconds.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the vehicle control and calculate IC50 values using a suitable dose-response curve fitting model.
-
In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to assess the passive diffusion of the peptide across an epidermal membrane.
-
Materials:
-
Franz diffusion cells
-
Human or porcine skin epidermis, prepared and mounted
-
Receiver Solution: Phosphate Buffered Saline (PBS), pH 7.4, with a suitable solubilizing agent if needed (e.g., 30% Methanol).
-
This compound formulation (e.g., in a cream or emulsion base)
-
Positive and negative control formulations
-
HPLC or LC-MS/MS system for quantification
-
-
Procedure:
-
Mount the epidermal membrane onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receiver compartment with pre-warmed (37°C) Receiver Solution and ensure no air bubbles are trapped beneath the membrane.
-
Equilibrate the system for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the surface of the epidermis in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receiver compartment and replace it with fresh, pre-warmed Receiver Solution.
-
At the end of the study (24 hours), dismantle the apparatus. Clean the excess formulation from the skin surface.
-
Extract the peptide retained within the epidermis using a suitable solvent.
-
Analyze the concentration of the peptide in the collected receiver solution aliquots and the skin extract using a validated HPLC or LC-MS/MS method.
-
Calculate the cumulative amount of peptide permeated over time and the steady-state flux (Jss).
-
Matrix Metalloproteinase (MMP) Inhibition Assay (FRET-based)
This protocol describes a general method for screening MMP inhibitors using a Förster Resonance Energy Transfer (FRET) substrate.
-
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-9)
-
MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
This compound and other test inhibitors
-
A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a dilution series of the test inhibitors in Assay Buffer.
-
Add the diluted inhibitors or vehicle control to the wells of the microplate.
-
Add the MMP enzyme to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the HNE assay.
-
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory and ECM-modulating effects of elastase inhibitors like this compound are linked to the modulation of key signaling pathways such as NF-κB and TGF-β.
Caption: NF-κB signaling pathway in skin inflammation and the inhibitory role of Myristoyl Tetrapeptide.
Caption: TGF-β pathway in ECM synthesis and its interplay with elastase-mediated degradation.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Safety Operating Guide
Essential Safety and Handling Protocols for Myristoyl Tetrapeptide Ala-Ala-Pro-Val
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Myristoyl Tetrapeptide Ala-Ala-Pro-Val is paramount to ensure both personnel safety and research integrity. This document provides a comprehensive guide to the essential safety protocols, operational procedures for handling, and compliant disposal of this compound.
This compound is a biologically active peptide. While it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is crucial to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound in a laboratory setting. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against accidental splashes of solutions.[2][3] |
| Face Shield | Recommended when handling the lyophilized powder to protect against inhalation and eye contact. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides.[2][3][4] It is advisable to change gloves immediately if they become contaminated.[3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing or reconstituting the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[3] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder in a dry, dark place.[2][5] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[6]
-
Storage of Reconstituted Peptide: Peptide solutions are significantly less stable than the lyophilized form.[6] For short-term storage, refrigerate at 2°C–8°C.[2] For longer-term storage, create single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[2][5] It is recommended to use sterile buffers at a pH of 5-6 to prolong the shelf life of the peptide in solution.[5][6]
Handling and Reconstitution:
-
Designated Area: All handling of the peptide should be confined to a designated, clean laboratory area.[3]
-
Aseptic Technique: Use sterile equipment (pipettes, vials, etc.) to prevent contamination.[3]
-
Reconstitution:
-
For initial dissolution, sterile distilled water is often suitable.[5]
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be used for initial dissolution, followed by dilution with an aqueous buffer.[7]
-
Avoid vigorous shaking; instead, gently swirl the solution to dissolve the peptide.[2]
-
Spill Response:
-
Containment: In the event of a spill, immediately contain the area.
-
Personal Protection: Ensure appropriate PPE is worn before cleaning the spill.
-
Cleanup: Use absorbent materials to clean up the spill.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Disposal:
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Never dispose of peptides in the regular trash or down the drain.[3][8]
-
Waste Segregation:
-
Institutional Protocols: Coordinate with your institution's environmental health and safety (EH&S) department for the proper disposal of the hazardous waste.[3]
Experimental Protocol: General Handling Workflow
While specific experimental protocols will vary, the following workflow provides a general guideline for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
